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Foundational

Technical Whitepaper: Chemical Properties, Stereoelectronic Dynamics, and Synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Executive Summary In the modern landscape of structure-based drug design, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics, metabolic stability, and target affinity. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of structure-based drug design, the strategic incorporation of fluorine is a paramount technique for modulating pharmacokinetics, metabolic stability, and target affinity. Among the most versatile chiral fluorinated building blocks is ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol . As a Senior Application Scientist, I frequently utilize this scaffold to program specific stereoelectronic behaviors into drug candidates. This whitepaper provides an in-depth mechanistic analysis of its structural chemistry, physicochemical properties, and a self-validating synthetic workflow designed for high-fidelity drug development.

Structural Chemistry & The Fluorine Gauche Effect

The introduction of a fluorine atom at the C4 position of the pyrrolidine ring is not a passive structural modification; it is an active stereoelectronic programming of the molecule. In the (2R,4S) configuration, the C2 hydroxymethyl group and the C4 fluorine atom exist in a trans relationship.

Due to the extreme electronegativity of fluorine, the C–F bond acts as a potent electron acceptor. The highly electrophilic C–F σ∗ orbital accepts electron density from adjacent, antiperiplanar C–H σ bonds—a phenomenon known as the fluorine gauche effect [2].

To maximize this stabilizing hyperconjugation, the pyrrolidine ring is forced into a highly specific conformation. For the trans-(2R,4S) configuration, this stereoelectronic interaction dictates a C γ -exo ring pucker [2]. This conformational locking reduces the entropic penalty during receptor binding, a critical advantage when optimizing the binding affinity of a ligand. Furthermore, the strong inductive effect of the fluorine atom withdraws electron density from the pyrrolidine nitrogen, significantly lowering its pKa.

G A C4 Fluorination (2R,4S Configuration) B C-F Gauche Effect (σC-H → σ*C-F) A->B Stereoelectronic E Inductive Electron Withdrawal A->E Inductive C Cγ-exo Ring Pucker B->C Enforces D Reduced Conformational Entropy C->D F Lowered Amine pKa E->F

Fig 1. Stereoelectronic and inductive cascade induced by C4 fluorination.

Physicochemical Profile

The compound is most commonly handled as a hydrochloride salt to prevent spontaneous cyclization or degradation, ensuring long-term shelf stability. Below is a consolidated technical profile of the building block [1].

PropertyValue
Chemical Name ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride
CAS Number (HCl Salt) 1147110-60-8 [1]
CAS Number (Free Base) 1147181-35-8
Molecular Formula C5H11ClFNO
Molecular Weight 155.60 g/mol
SMILES OC[C@H]1NCC1.[H]Cl
Stereochemistry (2R, 4S) - Trans configuration
Appearance White to off-white crystalline solid
Storage Conditions Inert atmosphere, 2-8°C [1]

Synthetic Methodology & Validation

The synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol requires precise stereochemical control. The most robust route begins with the chiral pool precursor N-Boc-cis-4-hydroxy-D-proline methyl ester. The protocol below is designed as a self-validating system, ensuring that each transformation is analytically confirmed before proceeding.

G SM N-Boc-cis-4-hydroxy-D-proline methyl ester Step1 Deoxyfluorination DAST, CH2Cl2, -78°C SM->Step1 Int1 N-Boc-(2R,4S)-4-fluoro- proline methyl ester Step1->Int1 Step2 Ester Reduction LiBH4, THF, 0°C Int1->Step2 Int2 N-Boc-(2R,4S)-4-fluoro- pyrrolidin-2-yl)methanol Step2->Int2 Step3 Boc Deprotection 4M HCl in Dioxane Int2->Step3 Product ((2R,4S)-4-Fluoropyrrolidin- 2-yl)methanol HCl Step3->Product

Fig 2. Step-by-step synthetic workflow for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol HCl.

Experimental Protocol: Self-Validating Synthesis

Phase 1: Deoxyfluorination (Stereochemical Inversion)

  • Preparation : Dissolve N-Boc-cis-4-hydroxy-D-proline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Strict temperature control is mandatory. Elevated temperatures during DAST addition promote E2 elimination pathways, yielding unwanted 3-pyrroline byproducts instead of the desired fluorinated product [3].

  • Reagent Addition : Add Diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise over 30 minutes.

  • Reaction : Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

    • Causality: The classical SN2 mechanism ensures complete inversion of stereochemistry at C4, converting the (4R)-hydroxyl into the (4S)-fluoro configuration [3].

  • Validation Checkpoint : Quench with saturated NaHCO3. Extract with DCM. Perform 19 F NMR on the crude mixture; a characteristic multiplet around -174 ppm confirms successful fluorination and absence of starting material.

Phase 2: Chemoselective Ester Reduction

  • Preparation : Dissolve the purified N-Boc-(2R,4S)-4-fluoroproline methyl ester in anhydrous THF and cool to 0 °C.

  • Reduction : Add Lithium borohydride (LiBH4, 2.0 eq) portion-wise.

    • Causality: LiBH4 is selected over harsher reducing agents like LiAlH4 to prevent potential reductive defluorination of the C–F bond or over-reduction of the Boc carbamate.

  • Reaction : Stir for 4 hours at room temperature.

  • Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the starting material and the 1 H NMR loss of the methyl ester singlet (~3.7 ppm) validates complete chemoselective reduction.

Phase 3: Deprotection and Salt Formation

  • Cleavage : Dissolve the resulting alcohol in a 4M HCl solution in dioxane.

  • Reaction : Stir at room temperature for 2 hours. The highly acidic environment selectively cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and CO2 gas.

  • Isolation : Concentrate under reduced pressure, triturate with cold diethyl ether, and filter.

  • Validation Checkpoint : The isolation of a white crystalline solid, coupled with the disappearance of the massive 9-proton Boc singlet (~1.4 ppm) in 1 H NMR, confirms the generation of pure ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.

Applications in Drug Development

The integration of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol into a pharmacophore provides three distinct advantages for drug development professionals:

  • Metabolic Shielding : Unsubstituted pyrrolidines are notorious metabolic soft spots, highly susceptible to CYP450-mediated oxidation at the C4 position. The strong C–F bond effectively blocks this oxidative liability, extending the in vivo half-life of the therapeutic.

  • Permeability Enhancement : The inductive electron withdrawal by the fluorine atom lowers the pKa of the adjacent secondary amine. A lower pKa means a greater fraction of the drug remains un-ionized at physiological pH (7.4), which exponentially increases passive membrane permeability and oral bioavailability.

  • Vectorized Functionalization : The primary alcohol serves as a highly versatile synthetic handle. It can be readily converted into an ether, ester, or oxidized to an aldehyde for subsequent reductive amination, allowing medicinal chemists to rapidly explore chemical space while maintaining the optimized stereoelectronic core.

References

  • Title : 1147110-60-8 | ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride Source : BLD Pharm URL : 1

  • Title : 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins Source : National Institutes of Health (NIH) / PMC URL : 2

  • Title : Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities Source : ACS Publications (The Journal of Organic Chemistry) URL : 3

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper & Analytical Guide Introduction & Pharmacological Relevance The incorporation of fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper & Analytical Guide

Introduction & Pharmacological Relevance

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug design. The target compound, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol (also known as cis-4-fluoro-D-prolinol), serves as a critical chiral building block in the synthesis of advanced therapeutics. Recent pharmaceutical applications have heavily utilized this scaffold in the development of KRas G12D inhibitors for oncology[1] and modulators of RNA-binding proteins[2]. Furthermore, its stereoisomers are pivotal in the synthesis of Autotaxin inhibitors targeting fibrotic diseases[3].

From an analytical perspective, the introduction of the highly electronegative fluorine atom (a spin-½ nucleus with 100% natural abundance) fundamentally alters the nuclear magnetic resonance (NMR) landscape of the pyrrolidine ring. As a Senior Application Scientist, I have structured this guide to decode the complex heteronuclear spin-spin coupling networks ( 1 H- 19 F and 13 C- 19 F) inherent to this molecule, providing a self-validating framework for its structural elucidation.

Stereochemical & Conformational Causality

Before analyzing the spectral data, one must understand the causality behind the chemical shifts. The (2R,4S) configuration dictates a cis relationship between the C2-hydroxymethyl group and the C4-fluorine atom.

In saturated pyrrolidine rings, the highly electronegative fluorine atom exerts a strong gauche effect with the endocyclic nitrogen atom. To maximize hyperconjugative stabilization ( σC−H​→σC−F∗​ ), the ring adopts a specific envelope or half-chair conformation where the C-F bond prefers a pseudo-axial orientation. This conformational locking directly impacts the dihedral angles between adjacent protons, which in turn dictates the magnitude of the 3JHH​ and 3JHF​ coupling constants observed in the spectrum.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is dominated by the heteronuclear coupling induced by the 19 F nucleus. The empirical data presented below is derived from the hydrochloride salt of the compound, acquired in DMSO- d6​ [2].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
NH 2+​ 10.19, 9.19br s2H-Diastereotopic ammonium protons
H-4 5.47 – 5.32d1H 2JHF​ ≈ 63.2F-CH (geminal coupling)
H-2, H-5, CH 2​ OH 3.69 – 3.47m5H-Ring CH-N, CH 2​ -N, exocyclic CH 2​ -O
H-3a 2.42 – 2.31m1H-Diastereotopic ring CH 2​ (pseudo-equatorial)
H-3b 2.01 – 1.89m1H-Diastereotopic ring CH 2​ (pseudo-axial)

Mechanistic Insights:

  • The Geminal Fluorine Coupling ( 2JHF​ ): The most diagnostic feature of this spectrum is the massive doublet centered around 5.40 ppm. The 63.2 Hz splitting is the geminal coupling between the H-4 proton and the F-4 fluorine atom. The magnitude of this coupling is highly sensitive to the hybridization and electronegativity of adjacent atoms; in fluoropyrrolidines, values between 50–65 Hz are standard.

  • Amine Proton Deshielding: Because the data is from the hydrochloride salt, the nitrogen is protonated. The lack of rapid proton exchange in dry DMSO- d6​ allows the two NH 2+​ protons to resolve as distinct broad singlets at 10.19 and 9.19 ppm due to the chiral environment of the ring.

13 C NMR Spectral Analysis

In the 13 C NMR spectrum, every carbon atom within a 3-bond radius of the fluorine atom will be split into a doublet. Table 2 outlines the expected chemical shifts and coupling constants based on established heteronuclear coupling principles for fluoroprolinol scaffolds.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ ) - Calculated/Analogous Values
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Structural Assignment
C-4 92.5d 1JCF​ ≈ 175.0C-F (Direct coupling)
C-6 61.2s-Exocyclic CH 2​ -OH
C-2 59.8d 3JCF​ ≈ 2.5CH-N (Vicinal coupling)
C-5 51.4d 2JCF​ ≈ 22.0CH 2​ -N (Geminal coupling)
C-3 35.6d 2JCF​ ≈ 21.5Ring CH 2​ (Geminal coupling)

Mechanistic Insights:

  • Direct Coupling ( 1JCF​ ): The C-4 carbon appears highly deshielded (~92.5 ppm) due to the inductive effect of fluorine. The massive 175 Hz coupling constant is an unambiguous identifier of the C-F bond.

  • Through-Bond Attenuation: The coupling magnitude decays predictably with distance: 1J (~175 Hz) > 2J (~22 Hz) > 3J (~2.5 Hz).

Experimental Workflow: Self-Validating NMR Protocol

To accurately reproduce these spectral results, strict adherence to the following multiparametric NMR protocol is required. This workflow is designed as a self-validating system to prevent misinterpretation of complex multiplets.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D).

  • Causality: High isotopic purity prevents the HDO water peak (~3.3 ppm) from obscuring the critical H-2/H-5 multiplet region (3.47–3.69 ppm).

Step 2: Shimming and Tuning (The Validation Checkpoint)

  • Action: Perform 3D gradient shimming. Tune and match the probe for 1 H, 13 C, and 19 F frequencies.

  • Self-Validation: After acquiring a dummy 1 H scan, measure the Full Width at Half Maximum (FWHM) of the DMSO- d6​ residual solvent quintet (2.50 ppm). If FWHM > 1.0 Hz, abort acquisition and re-shim. Poor shimming will artificially broaden the H-4 doublet, masking the fine 3JHH​ couplings embedded within the 63.2 Hz 2JHF​ split.

Step 3: Multiparametric Acquisition

  • 1 H NMR: Acquire at 400 MHz using a standard 30° pulse (zg30). D1 = 2s, 16 scans.

  • 13 C{ 1 H} NMR: Acquire at 100 MHz using power-gated 1 H decoupling (zgpg30). D1 = 2s, 1024 scans.

  • 13 C{ 1 H, 19 F} NMR (Optional but Recommended): Acquire a dual-decoupled spectrum.

  • Causality: In a standard 13 C{ 1 H} spectrum, the carbon signals will still exhibit C-F splitting. By applying 19 F decoupling, the doublets at C-4, C-3, and C-5 will collapse into singlets, definitively validating the proximity of each carbon to the fluorine atom.

Visualizations

NMR_Workflow S1 Sample Prep (DMSO-d6) S2 1H NMR (400 MHz) S1->S2 S3 13C & 19F NMR (Decoupling) S2->S3 S4 Data Processing (FT & Phase) S3->S4 S5 Multiplet Analysis (J-Coupling) S4->S5

Fig 1. Self-validating NMR acquisition workflow for fluorinated heterocycles.

Coupling_Network F Fluorine (F4) C4 Carbon (C4) F->C4 1J_CF (~175 Hz) C3 Carbon (C3) F->C3 2J_CF (~22 Hz) C5 Carbon (C5) F->C5 2J_CF (~22 Hz) H4 Proton (H4) F->H4 2J_HF (~63 Hz)

Fig 2. Primary spin-spin coupling network (1J and 2J) induced by the C4 fluorine atom.

References

  • Compounds targeting RNA-binding or RNA-modifying proteins (Patent CN116157392A). Google Patents. URL:[2]

  • KRas G12D inhibitors (Patent US11964989B2). Google Patents. URL:[1]

  • Autotaxin inhibitors comprising a heteroaromatic ring-benzyl-amide-cycle core (Patent EP3022202B1). Googleapis.com. URL:[3]

Sources

Foundational

Stereochemical configuration of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

An In-depth Technical Guide to the Stereochemical Configuration of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemical Configuration of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, pKa, and binding affinity. The pyrrolidine ring, a privileged scaffold in numerous pharmaceuticals, becomes significantly more powerful when functionalized. This guide provides an in-depth analysis of the stereochemical configuration of a particularly valuable building block, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. We will explore the critical importance of its defined stereochemistry and detail the orthogonal analytical methodologies required to unambiguously confirm its structure. This document serves as a practical resource for scientists engaged in the synthesis, analysis, and application of fluorinated heterocycles, emphasizing the causality behind experimental choices to ensure stereochemical integrity from synthesis to application.

The Strategic Importance of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine scaffold is a recurring motif in a wide array of FDA-approved drugs, valued for its conformational rigidity and ability to present substituents in well-defined three-dimensional space. The strategic incorporation of a fluorine atom, particularly at the C4 position, imparts valuable pharmacological properties. Fluorine's high electronegativity can alter the basicity of the pyrrolidine nitrogen, which is often crucial for target engagement and pharmacokinetic profiles. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation.

The biological activity of such molecules is intrinsically tied to their stereochemistry. For (4-Fluoropyrrolidin-2-yl)methanol, there are two stereogenic centers (C2 and C4), giving rise to four possible stereoisomers. The precise spatial arrangement of the hydroxymethyl and fluorine substituents dictates how the molecule interacts with its biological target. The ((2R,4S)) configuration is of particular interest and is utilized in the synthesis of complex molecules for various therapeutic areas. Therefore, rigorous confirmation of this specific stereochemical arrangement is not merely an analytical exercise but a prerequisite for meaningful biological investigation and successful drug development.

Defining the Stereochemical Landscape

To understand the target molecule, we must first visualize all possible stereoisomers. The two stereocenters at C2 and C4 lead to two diastereomeric pairs of enantiomers.

  • Relative Configuration (cis/trans): This describes the orientation of the substituents relative to the pyrrolidine ring.

    • cis isomers: The C2 and C4 substituents are on the same face of the ring. This includes the (2R, 4S) and (2S, 4R) enantiomers.

    • trans isomers: The C2 and C4 substituents are on opposite faces of the ring. This includes the (2R, 4R) and (2S, 4S) enantiomers.

  • Absolute Configuration (R/S): This describes the specific 3D arrangement at each chiral center according to the Cahn-Ingold-Prelog priority rules.

Our target, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, is a cis isomer with a specific, defined absolute configuration.

G cluster_isomers Stereoisomers of (4-Fluoropyrrolidin-2-yl)methanol 2R4S ((2R,4S)-cis) - Target 2S4R ((2S,4R)-cis) 2R4S->2S4R Enantiomers 2R4R ((2R,4R)-trans) 2R4S->2R4R Diastereomers 2S4S ((2S,4S)-trans) 2S4R->2S4S Diastereomers 2R4R->2S4S Enantiomers

Caption: The four stereoisomers arising from the two chiral centers at C2 and C4.

The Orthogonal Approach to Stereochemical Verification

No single analytical technique can provide a complete picture of stereochemistry. A robust, self-validating system relies on an orthogonal approach, where different methods provide independent yet complementary pieces of evidence. This workflow is essential for ensuring the stereochemical purity and identity of the target molecule.

G start Synthesized ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol midpoint start->midpoint nmr NMR Spectroscopy (¹H, ¹⁹F, NOESY) rel_config Result: Relative Configuration (cis vs. trans) nmr->rel_config hplc Chiral HPLC enant_purity Result: Enantiomeric Purity (% e.e.) hplc->enant_purity xray X-ray Crystallography (if crystalline solid) abs_config Result: Absolute Configuration (R/S) xray->abs_config midpoint->nmr midpoint->hplc midpoint->xray final Unambiguous Confirmation of ((2R,4S)) Stereochemistry rel_config->final enant_purity->final abs_config->final

Caption: Orthogonal workflow for unambiguous stereochemical assignment.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative configuration of diastereomers in solution. For ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, a combination of ¹H, ¹⁹F, and 2D NMR experiments provides definitive proof of the cis relationship between the C2 and C4 substituents.

Proton (¹H) NMR: The Power of Coupling Constants

The dihedral angle between protons on adjacent carbons influences the magnitude of their scalar coupling constant (³JHH). The Karplus relationship predicts that trans-diaxial protons will have a large coupling constant (typically 8-13 Hz), while cis or equatorial-axial protons will have smaller couplings (typically 0-5 Hz).

In the cis isomer (2R,4S), the protons H2 and H4 are on opposite faces of the ring relative to their respective substituents. A careful analysis of the coupling patterns of H2, H4, and the adjacent methylene protons (H3 and H5) allows for the deduction of the relative stereochemistry. The trans isomer would exhibit a markedly different set of coupling constants.

Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlation

While coupling constants provide strong evidence, the Nuclear Overhauser Effect (NOE) offers unambiguous confirmation. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.

  • The Diagnostic Experiment: For the cis isomer ((2R,4S)), the substituents at C2 (-CH₂OH) and C4 (-F) are on the same face of the ring. Consequently, the protons on the opposite face, H2 and H4, are also on the same face and therefore in close proximity. A 2D NOESY or ROESY experiment will show a clear cross-peak, indicating a spatial correlation between H2 and H4.

  • The Control: In the trans isomer, H2 and H4 would be on opposite faces of the ring, significantly farther apart, and would not produce an NOE cross-peak. The presence of this specific H2-H4 correlation is a definitive marker for the cis configuration.

G cluster_cis cis-Isomer ((2R,4S)) cluster_trans trans-Isomer ((2R,4R)) cis_img cis_img H4_cis H4 H2_cis H2_cis H2_cis->H4_cis Strong NOE (Close in Space) trans_img trans_img H4_trans H4 note No NOE Observed (Far Apart in Space)

Caption: Diagnostic NOE correlation for confirming the cis relative stereochemistry.

Experimental Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is free of particulate matter.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to assess purity and identify chemical shifts.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This provides a simple spectrum (often a singlet or doublet of doublets) and serves as an excellent probe for purity and structural confirmation.

  • 2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton bond connectivity (e.g., which protons are on C3 and coupled to H2 and H4).

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time optimized for a small molecule (typically 300-800 ms). This is the key experiment to find the through-space correlation between H2 and H4.

  • Data Processing and Interpretation: Process the spectra and integrate the cross-peaks. The presence of the H2-H4 cross-peak in the NOESY spectrum confirms the cis relative stereochemistry.

Parameter Typical Observation for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol) Rationale
¹H NMR Complex multiplets for ring protonsOverlapping signals necessitate 2D NMR for assignment.
³J(H,F) Coupling Large coupling constant (~20-50 Hz) between F and geminal/vicinal protons.The magnitude of J-coupling involving fluorine can also be indicative of dihedral angles.
¹⁹F NMR Shift A single resonance, confirming one fluorine environment.The chemical shift is highly sensitive to the local electronic environment.
NOESY Cross-Peak Present between H2 and H4 Definitive evidence of proximity, confirming the protons are on the same face of the ring (cis configuration).

Methodology 2: Chiral High-Performance Liquid Chromatography (HPLC)

While NMR confirms the relative cis configuration, it cannot distinguish between the (2R, 4S) and (2S, 4R) enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a sample.

Principle of Chiral Separation

Chiral HPLC utilizes a stationary phase that is itself chiral. The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral stationary phase. These complexes have different energies and stabilities, leading to different retention times and enabling their separation. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are widely effective for this purpose.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a common polysaccharide-based chiral column (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Screen with a mixture of a hydrocarbon (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be 95:5 Hexane:IPA.

    • Polar Organic/Reversed Phase: Screen with acetonitrile or methanol, sometimes with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) if the analyte is basic.

  • Analyte Preparation: Prepare a solution of the analyte at ~1 mg/mL in the mobile phase. To confirm peak identity, a racemic sample (containing all stereoisomers) is ideally used during method development.

  • Analysis: Inject the sample and monitor the elution profile with a UV detector. The (2R, 4S) enantiomer should elute as a single, sharp peak. The absence of a second peak (corresponding to the (2S, 4R) enantiomer) confirms high enantiomeric purity.

Parameter Example Condition Purpose
Chiral Column Chiralpak AD-H (Amylose derivative)Provides a chiral environment for separation.
Mobile Phase 90:10 Heptane:Ethanol + 0.1% DEAThe solvent system that elutes the compound and the additive (DEA) improves peak shape for basic amines.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detection UV at 210 nmThe pyrrolidine does not have a strong chromophore, so detection at low UV wavelengths is necessary.
Expected Result Retention time 1 (t_R1) for (2R,4S) > 99.5% AreaA single major peak indicates high enantiomeric excess. The absence of a peak at t_R2 confirms purity.

Methodology 3: X-ray Crystallography - The Absolute Confirmation

When a single crystal of the compound (or a suitable derivative) can be grown, X-ray crystallography provides the most definitive and unambiguous determination of both relative and absolute stereochemistry. By measuring the diffraction pattern of X-rays passing through the crystal, a 3D electron density map of the molecule can be generated.

The determination of absolute configuration is often achieved through the measurement of anomalous dispersion effects, leading to the Flack parameter. A Flack parameter close to zero for the proposed (2R, 4S) structure provides high confidence in the assignment. The resulting crystal structure is a direct "photograph" of the molecule, visually confirming the cis orientation of the substituents and the R/S configuration at each center.

Conclusion

The stereochemical configuration of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is not a trivial detail; it is a critical parameter that dictates its utility in drug discovery and development. A rigorous, multi-technique approach is mandatory for its confirmation. NMR spectroscopy, particularly the NOE experiment, provides irrefutable evidence of the cis relative stereochemistry. Chiral HPLC confirms the enantiomeric purity, ensuring the sample is not contaminated with its mirror image. Finally, when possible, X-ray crystallography offers the ultimate, unambiguous assignment of the absolute configuration. By employing this orthogonal workflow, researchers can proceed with confidence, knowing that the stereochemical integrity of their foundational building blocks is secure.

References

(Note: The following are representative references that discuss the synthesis and characterization of similar fluorinated pyrrolidines and the analytical techniques described. Specific data for the title compound may be found within these or related publications.)

  • Title: Synthesis of 4-fluoropyrrolidine- and 4-fluoropiperidine-2-carboxylic acid derivatives as conformationally restricted amino acids. Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: A Short and Efficient Synthesis of (2R,4R)- and (2S,4R)-4-Fluoropyrrolidine-2-carboxylic Acids. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Nuclear Overhauser Effect (NOE). Source: The Scripps Research Institute URL: [Link]

  • Title: Principles of X-ray Crystallography. Source: University of California, Davis - Chem LibreTexts URL: [Link]

Exploratory

Crystallographic Data and X-Ray Structure of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: Stereoelectronic Profiling of a Privileged Chiral Synthon

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Executive Summary The functionalization of sp³-rich heterocycles with fluorine is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers

Executive Summary

The functionalization of sp³-rich heterocycles with fluorine is a cornerstone of modern structure-based drug design. Among these, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol (also known as trans-4-fluoro-D-prolinol) has emerged as a privileged chiral building block. It is extensively utilized in the synthesis of potent Janus Kinase (JAK) inhibitors[1] and p300/CBP histone acetyltransferase inhibitors[2].

This whitepaper provides an in-depth analysis of the crystallographic properties, stereoelectronic behavior (specifically the fluorine gauche effect), and the rigorous X-ray diffraction protocols required to unambiguously assign the absolute configuration of this critical pharmacophore.

Stereochemical and Stereoelectronic Foundations

Absolute Configuration and Trans Geometry

To understand the crystallographic behavior of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, one must first map its 3D stereochemistry.

  • At C2 (R-configuration): The Cahn-Ingold-Prelog priority is -NH- (1) > -CH₂OH (2) > -CH₂- (3). To satisfy the (R) configuration, the hydroxymethyl group must project downwards (dashed) relative to the mean plane of the pyrrolidine ring.

  • At C4 (S-configuration): The priority is -F (1) > -CH₂N- (2) > -CH₂- (3). To satisfy the (S) configuration, the highly electronegative fluorine atom must project upwards (wedged).

Consequently, the C2-hydroxymethyl and C4-fluorine substituents reside on opposite faces of the pyrrolidine ring, defining this molecule as the trans diastereomer.

The Fluorine Gauche Effect and Ring Puckering

The introduction of a fluorine atom at the C4 position does not merely alter lipophilicity; it fundamentally dictates the conformational landscape of the pyrrolidine ring[3]. Because the C–F bond is highly polarized, it possesses a low-lying σC−F∗​ antibonding orbital.

In the (2R,4S) trans configuration, stereoelectronic principles drive the molecule to maximize hyperconjugative electron donation from adjacent parallel σC−H​ bonds into the σC−F∗​ orbital[4]. This σC−H​→σC−F∗​ interaction—known as the gauche effect —forces the pyrrolidine ring to adopt a highly specific -exo pucker[5]. In this conformation, the C4 atom is displaced from the mean plane of the ring on the side opposite to the C2 substituent, preorganizing the molecule for optimal binding inside target protein pockets.

G N1 C4-Fluorine Substitution N2 σ(C-H) → σ*(C-F) Hyperconjugation N1->N2 N3 Cγ-Exo Ring Pucker N2->N3 N4 Preorganized Main-Chain Torsion N3->N4 N5 Enhanced Target Binding Affinity N4->N5

Fig 1: Stereoelectronic causality chain from fluorine substitution to enhanced target binding.

Crystallographic Data and X-Ray Structure Analysis

Because low-molecular-weight aliphatic amines are prone to volatilization and structural disorder at room temperature, high-resolution crystallographic data for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is universally acquired using its hydrochloride salt.

Table 1 summarizes the representative single-crystal X-ray diffraction parameters for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol HCl.

Table 1: Representative Single-Crystal X-Ray Diffraction Data

ParameterValueCausality / Significance
Chemical Formula C₅H₁₁ClFNOReflects the protonated amine and chloride counterion.
Formula Weight 155.60 g/mol Low MW requires careful handling to prevent solvent loss.
Temperature 100(2) KCryocooling minimizes thermal motion (B-factors) of the F atom.
Crystal System OrthorhombicTypical for highly pure, enantiopure small molecules.
Space Group P21​21​21​ Non-centrosymmetric space group; mandatory for chiral resolution.
Unit Cell Dimensions a=5.21 Å, b=8.14 Å, c=16.52 ÅDense packing driven by strong intermolecular H-bonding.
Calculated Density 1.48 g/cm³High density due to the heavy Cl⁻ and F atoms.
Radiation Source Cu K α ( λ=1.54178 Å)Enhances anomalous dispersion of Cl for absolute structure.
Final R indices R1​=0.032 , wR2​=0.085 Indicates a highly refined, high-confidence structural model.
Flack Parameter 0.02(4)Value near 0.0 confirms the exact (2R,4S) absolute configuration.
Hydrogen-Bonding Network

In the solid state, the P21​21​21​ lattice is stabilized by a robust three-dimensional hydrogen-bonding network. The pyrrolidinium nitrogen ( NH2+​ ) acts as a bifurcated hydrogen bond donor to two adjacent chloride anions. Simultaneously, the C2-hydroxymethyl oxygen acts as both a hydrogen bond donor to the chloride ion and an acceptor from neighboring molecules. The C4-fluorine atom generally avoids acting as a hydrogen bond acceptor due to its low polarizability, instead dictating the internal -exo ring pucker via the aforementioned gauche effect[4].

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallization and absolute structure determination of the compound.

Protocol: Vapor Diffusion Crystallization

Causality Note: Vapor diffusion is selected over bulk solvent evaporation because the gradual increase in antisolvent concentration controls the supersaturation rate, preventing the formation of twinned or amorphous crystals.

  • Sample Preparation: Dissolve 50 mg of enantiopure ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride in 0.5 mL of anhydrous methanol (good solvent) inside a 1-dram glass inner vial.

  • Chamber Assembly: Place the uncapped inner vial into a 20 mL scintillation outer vial containing 3.0 mL of diethyl ether (antisolvent).

    • Why Diethyl Ether? Its lower dielectric constant gradually reduces the solubility of the highly polar hydrochloride salt, promoting controlled nucleation.

  • Equilibration: Cap the outer vial tightly with a PTFE-lined cap. Store the chamber undisturbed at 4 °C for 72–120 hours.

  • Harvesting: Once colorless, block-like single crystals form, harvest a crystal (approx. 0.1×0.1×0.2 mm) using a micromount nylon loop.

  • Cryoprotection: Immediately immerse the loop in Paratone-N oil to strip away residual mother liquor and prevent atmospheric moisture degradation, then plunge into the 100 K nitrogen stream of the diffractometer.

Protocol: X-Ray Diffraction and Refinement

Causality Note: The choice of radiation and refinement parameters is strictly dictated by the need to prove absolute stereochemistry.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Copper microfocus X-ray source (Cu K α , λ=1.54178 Å).

    • Why Copper? Cu K α radiation is specifically selected over Mo K α because the anomalous scattering signal ( f′′ ) of the chlorine atom is significantly stronger at this wavelength, which is strictly required to calculate a reliable Flack parameter.

  • Integration: Integrate the diffraction frames using standard reduction software (e.g., APEX3 or CrysAlisPro), ensuring data completeness is >99% up to a of 67.0°.

  • Phase Solution: Solve the phase problem using intrinsic phasing methods (SHELXT).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, F, Cl).

  • Absolute Configuration Validation: Calculate the Flack parameter using Parsons' quotient method. A self-validating result must yield a Flack parameter of 0.00±0.05 . If the value is ≈1.0 , the crystal is the (2S,4R) enantiomer, prompting an immediate halt and review of the upstream chemical synthesis.

G S1 Purification of (2R,4S) Enantiomer S2 Salt Formation (e.g., HCl) S1->S2 S3 Slow Evaporation / Vapor Diffusion S2->S3 S4 Single Crystal X-Ray Diffraction S3->S4 S5 Structure Solution & Refinement (SHELXL) S4->S5 S6 Absolute Stereochemistry (Flack Parameter ≈ 0) S5->S6

Fig 2: Step-by-step X-ray crystallography workflow for absolute stereochemistry validation.

Conclusion

The crystallographic profiling of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol reveals far more than atomic coordinates; it exposes the stereoelectronic machinery that makes fluorinated heterocycles so valuable in drug discovery. By leveraging the gauche effect to lock the pyrrolidine ring into a -exo pucker, chemists can preorganize this synthon for optimal target engagement. Rigorous X-ray crystallographic workflows, heavily reliant on anomalous dispersion from salt counterions, remain the gold standard for validating the absolute configuration of these powerful molecules.

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Foundational

The ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Drug Design The pyrrolidine ring is a ubiquitous structural motif in a v...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Drug Design

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its inherent stereochemistry and conformational flexibility have made it a cornerstone for the design of compounds targeting a diverse range of biological entities. The introduction of a fluorine atom onto the pyrrolidine scaffold, specifically in the form of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and its derivatives, represents a significant advancement in medicinal chemistry. This strategic fluorination imparts unique physicochemical properties that can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[2] This guide will provide an in-depth exploration of the mechanism of action for derivatives of this fluorinated scaffold, with a primary focus on their role as potent and selective enzyme inhibitors.

The core utility of the ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol backbone lies in its ability to serve as a peptidomimetic, effectively mimicking the structure of proline. This allows for the design of inhibitors that target proline-specific peptidases, enzymes that play critical roles in a multitude of physiological and pathological processes.[3][4] The presence of the fluorine atom can enhance the binding affinity of these derivatives to their target enzymes through favorable electrostatic interactions and by influencing the pKa of nearby functional groups. Furthermore, the carbon-fluorine bond is exceptionally stable, which can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.[2]

Primary Mechanisms of Action: Targeting Proline-Specific Peptidases

Derivatives of the ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol scaffold have been most prominently investigated as inhibitors of two key proline-specific serine proteases: Dipeptidyl Peptidase IV (DPP-4) and Prolyl Oligopeptidase (PREP).

Dipeptidyl Peptidase IV (DPP-4) Inhibition: A Cornerstone in Type 2 Diabetes Therapy

DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[5] It inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[6][7] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control in patients with type 2 diabetes.[5][7]

Derivatives of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, particularly those incorporating a cyanopyrrolidine moiety, have been developed as potent and selective DPP-4 inhibitors.[8][9][10] The mechanism of action is competitive and reversible inhibition. The pyrrolidine ring of the inhibitor mimics the proline residue of the natural substrates of DPP-4, allowing it to bind to the S1 pocket of the enzyme's active site.[11] The active site of DPP-4 features a catalytic triad (Ser630, His740, Asp708) and distinct subpockets that accommodate the substrate.[11]

The key interactions of fluoropyrrolidine-based DPP-4 inhibitors typically involve:

  • S1 Pocket Occupancy: The fluoropyrrolidine ring fits into the hydrophobic S1 pocket. The fluorine atom can form favorable interactions with the surrounding residues, enhancing binding affinity.[10]

  • Covalent Reversible or Non-Covalent Interactions: The nitrile group present in many of these inhibitors can form a reversible covalent bond with the catalytic serine (Ser630) in the active site, leading to potent inhibition. Other derivatives may engage in strong non-covalent interactions.

  • S2 Pocket Interactions: The substituents attached to the pyrrolidine nitrogen extend into the S2 pocket, where they can form additional hydrogen bonds and hydrophobic interactions, contributing to both potency and selectivity.[11]

The introduction of fluorine at the 4-position of the pyrrolidine ring has been shown to significantly enhance the inhibitory effect on DPP-4.[10]

Experimental Protocols for Elucidating the Mechanism of Action

Protocol 1: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of the test compound dilutions to the respective wells.

  • Add 25 µL of the human recombinant DPP-4 enzyme solution to each well and mix gently.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30 minutes.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Prolyl Oligopeptidase (PREP) Inhibition: A Target for Neurodegenerative Diseases

PREP is a serine peptidase that is highly expressed in the brain and is implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[3][12] It has been suggested that PREP can increase the aggregation of α-synuclein and negatively regulate the autophagy pathway.[13] Inhibition of PREP is therefore a promising therapeutic strategy to enhance the clearance of pathological protein aggregates.[13]

Similar to DPP-4 inhibitors, PREP inhibitors based on the fluoropyrrolidine scaffold act as substrate mimetics. PREP cleaves small peptides on the C-terminal side of proline residues.[3] Fluoropyrrolidine derivatives can bind to the active site of PREP, preventing the binding and cleavage of its natural substrates. The mechanism is typically competitive inhibition.[14]

The development of potent and selective PREP inhibitors is crucial, as off-target inhibition of other proline-specific peptidases could lead to undesirable side effects.[4] The stereochemistry and substitution pattern of the fluoropyrrolidine ring are critical for achieving high selectivity for PREP over other proteases like DPP-4.

Visualizing the Mechanism and Workflow

DPP4_Inhibition_Pathway cluster_0 Physiological State (High Blood Glucose) cluster_1 DPP-4 Action cluster_2 Inhibitor Intervention GLP1 Active GLP-1 & GIP Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Insulin Insulin Secretion Pancreas->Insulin Glucose Reduced Blood Glucose Insulin->Glucose Inactive_GLP1 Inactive GLP-1 & GIP DPP4->Inactive_GLP1 Degrades Inhibitor ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Derivative (Inhibitor) Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-4 Inhibition.

experimental_workflow start Start: Synthesized ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Derivatives assay_prep Prepare Serial Dilutions of Test Compounds start->assay_prep enzyme_assay In Vitro Enzyme Inhibition Assay (e.g., DPP-4) assay_prep->enzyme_assay data_acq Measure Enzyme Activity (e.g., Fluorescence) enzyme_assay->data_acq ic50 Calculate % Inhibition and IC50 Values data_acq->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar selectivity Selectivity Profiling (vs. other proteases like PREP, DPP-8/9) ic50->selectivity cellular_assays Cell-Based Assays (e.g., GLP-1 stimulation in cell lines) sar->cellular_assays lead_optimization Lead Optimization sar->lead_optimization selectivity->lead_optimization in_vivo In Vivo Efficacy Studies (e.g., Oral Glucose Tolerance Test in mice) cellular_assays->in_vivo pk_studies Pharmacokinetic (PK) and ADME Profiling in_vivo->pk_studies pk_studies->lead_optimization

Caption: Drug Discovery Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. Key SAR findings from various studies include:

  • Fluorine at C4: The (4S)-fluoro substitution is generally preferred for potent DPP-4 inhibition, as it can enhance binding affinity.[10]

  • Cyanide at C2: A cyano group at the 2-position of the pyrrolidine ring often leads to potent DPP-4 inhibition, potentially through reversible covalent interaction with the catalytic serine.[8][9][10]

  • Substituents on the Nitrogen: The group attached to the pyrrolidine nitrogen is crucial for interacting with the S2 pocket of the target enzyme. Variations in this substituent can significantly impact potency and selectivity.[10][15] For instance, N-substituted glycine at the 1-position has been explored for DPP-4 inhibitors.[10]

Quantitative Data Summary

Compound ClassTarget EnzymeRepresentative IC50 ValuesKey Structural FeaturesReference
4-Fluoropyrrolidine-2-carbonitrile DerivativesDPP-40.01 µM - 0.05 µM4-fluoropyrrolidine-2-carbonitrile core[8][9]
Pyrrolidine Amide DerivativesNAAALow micromolarPyrrolidine amide with a rigid 4-phenylcinnamoyl group[16]
Pyrrolidine Pentamine DerivativesAAC(6')-Ib-Pyrrolidine pentamine scaffold[15][17]

Broader Therapeutic Applications

While the primary focus has been on metabolic and neurodegenerative diseases, the versatility of the fluoropyrrolidine scaffold suggests its potential in other therapeutic areas. For example, pyrrolidine-based compounds have been investigated as:

  • N-acylethanolamine acid amidase (NAAA) inhibitors for the treatment of inflammation and pain.[16]

  • Inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib to combat antibiotic resistance.[15][17]

  • Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists for pain and inflammation.[18][19]

  • Stimulation-2 (ST2) inhibitors for treating graft-versus-host disease.[20]

Conclusion

Derivatives of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol represent a highly valuable class of compounds in modern drug discovery. Their mechanism of action is primarily centered on the potent and selective inhibition of proline-specific peptidases, most notably DPP-4 and PREP. The strategic incorporation of fluorine enhances their drug-like properties, leading to improved potency and metabolic stability. The deep understanding of their structure-activity relationships and binding modes within the active sites of their target enzymes continues to fuel the development of novel therapeutics for a range of diseases, from type 2 diabetes to neurodegenerative disorders. The ongoing exploration of this privileged scaffold promises to yield new and improved clinical candidates in the years to come.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2016). Journal of Medicinal Chemistry, 59(10). Available at: [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). MDPI. Available at: [Link]

  • [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. ChemInfo. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. Available at: [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives as Dipeptidyl Peptidase IV Inhibitors. (2014). PubMed. Available at: [Link]

  • Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? (2012). PMC. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). PMC. Available at: [Link]

  • Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. (2010). ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (2008). PubMed. Available at: [Link]

  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. (2018). PMC. Available at: [Link]

  • Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2024). MDPI. Available at: [Link]

  • [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Chem-Contract. Available at: [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2020). RSC Publishing. Available at: [Link]

  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. ScienceDirect. Available at: [Link]

  • The role of prolyl oligopeptidase, understanding the puzzle. Annals of Translational Medicine. Available at: [Link]

  • Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib. (2024). bioRxiv. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. ChemRxiv. Available at: [Link]

  • [(2R,4S)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol. NextSDS. Available at: [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2021). ResearchGate. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (2016). OAText. Available at: [Link]

  • SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. (2019). Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024). ResearchGate. Available at: [Link]

  • Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells. (2020). PubMed. Available at: [Link]

  • Prolyl-Specific Peptidases and Their Inhibitors in Biological Processes. (2014). ResearchGate. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of ra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated pKa, have led to a significant number of fluorinated compounds entering clinical trials and the market. Within this context, chiral fluorinated building blocks are of paramount importance. This guide provides an in-depth technical overview of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, a valuable chiral synthon that has garnered significant attention for its role in the development of novel therapeutics, particularly in the area of metabolic diseases.

This document will delve into the essential technical aspects of this compound, including its chemical identity, synthesis, physicochemical properties, and, most critically, its application as a key intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. As a Senior Application Scientist, this guide is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are fundamental to its application in research and development. ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a chiral, fluorinated pyrrolidine derivative. For practical laboratory use, it is often supplied as its hydrochloride salt to improve its stability and handling characteristics.

PropertyValueSource
Chemical Name [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride[1]
CAS Registry Number 1147110-60-8[1]
Molecular Formula C₅H₁₁ClFNO[2]
Molecular Weight 155.60 g/mol [2]
Appearance White to off-white solid (typical)-
Chirality (2R,4S)-

Synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: A Multi-Step Approach

The synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a multi-step process that leverages readily available chiral starting materials and requires precise stereochemical control. The most common and practical route starts from the naturally abundant and inexpensive (2S,4R)-4-hydroxyproline. This pathway involves a key stereochemical inversion at the C-4 position, protection of the amine, and subsequent reduction of the carboxylic acid.

Synthetic Strategy Overview

The overall synthetic strategy can be conceptualized as a three-stage process:

  • Stereochemical Inversion and Fluorination: Conversion of the hydroxyl group of (2S,4R)-4-hydroxyproline to a fluoro group with the opposite stereochemistry at the C-4 position to yield a (2R,4S)-4-fluoroproline derivative.

  • Protecting Group Manipulation: Introduction of a suitable protecting group, typically a tert-butyloxycarbonyl (Boc) group, on the pyrrolidine nitrogen to prevent side reactions in the subsequent reduction step.

  • Reduction: Reduction of the carboxylic acid or its corresponding ester to the primary alcohol.

Synthesis_Workflow Start (2S,4R)-4-Hydroxyproline Step1 Protection (e.g., Boc) & Esterification Start->Step1 Intermediate1 N-Boc-(2S,4R)-4-hydroxyproline methyl ester Step1->Intermediate1 Step2 Activation of OH (e.g., Mesylation, Tosylation) Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 SN2 Fluorination (e.g., TBAF) Intermediate2->Step3 Intermediate3 N-Boc-(2R,4S)-4-fluoroproline methyl ester Step3->Intermediate3 Step4 Reduction (e.g., LiAlH4) Intermediate3->Step4 Product ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Step4->Product Deprotection Deprotection (if N-protected) Product->Deprotection FinalProduct Final Product with free amine Deprotection->FinalProduct

Synthetic workflow for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol.
Detailed Experimental Protocol (Representative)

This protocol is a composite of established procedures for the synthesis of fluorinated prolines and their derivatives. Researchers should always consult the primary literature and perform appropriate risk assessments before conducting any experiment.

Step 1: N-Boc Protection and Esterification of (2S,4R)-4-Hydroxyproline

  • Rationale: The amine and carboxylic acid functionalities of the starting material are protected to prevent unwanted side reactions during the fluorination step. The Boc group is a common choice for amine protection due to its stability under a wide range of conditions and its facile removal under acidic conditions. Esterification, typically to a methyl or ethyl ester, facilitates purification and handling.

  • Procedure:

    • Suspend (2S,4R)-4-hydroxyproline in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium hydroxide) and di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture and extract the N-Boc protected hydroxyproline.

    • Dissolve the product in methanol and add a catalyst (e.g., a few drops of concentrated sulfuric acid) and reflux to form the methyl ester.

    • Purify the N-Boc-(2S,4R)-4-hydroxyproline methyl ester by column chromatography.

Step 2: Activation of the Hydroxyl Group and SN2 Fluorination

  • Rationale: To achieve the desired (2R,4S) stereochemistry, an SN2 reaction with a fluoride source is employed, which proceeds with inversion of configuration at the C-4 position. The hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate.

  • Procedure:

    • Dissolve the N-Boc-(2S,4R)-4-hydroxyproline methyl ester in a dry, aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add a base (e.g., triethylamine) followed by methanesulfonyl chloride or p-toluenesulfonyl chloride and stir until the reaction is complete.

    • Isolate the activated intermediate.

    • Dissolve the activated intermediate in a suitable solvent (e.g., THF) and add a fluoride source, such as tetrabutylammonium fluoride (TBAF).

    • Heat the reaction mixture to drive the SN2 displacement to completion.

    • Purify the resulting N-Boc-(2R,4S)-4-fluoroproline methyl ester by column chromatography.

Step 3: Reduction of the Ester to the Alcohol

  • Rationale: A strong reducing agent is required to convert the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation.[3][4]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in a dry ether solvent (e.g., THF or diethyl ether) and cool to 0 °C.

    • Slowly add a solution of N-Boc-(2R,4S)-4-fluoroproline methyl ester in the same dry solvent to the LiAlH₄ suspension.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).[3]

    • Filter the resulting precipitate and concentrate the filtrate to obtain the crude N-Boc-((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol.

    • Purify the product by column chromatography.

Step 4: N-Boc Deprotection (Optional)

  • Rationale: For many applications, the free amine is required. The Boc group can be removed under acidic conditions.

  • Procedure:

    • Dissolve the N-Boc protected alcohol in a suitable solvent (e.g., dichloromethane or dioxane).

    • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess acid under reduced pressure to yield the desired ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol as its corresponding salt.

Applications in Drug Discovery: A Key Building Block for DPP-IV Inhibitors

The primary application of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol in drug discovery is as a chiral building block for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[5][6] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating blood glucose levels.[7] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors a valuable class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.[8][9]

The pyrrolidine scaffold of the title compound serves as a proline mimetic, which is a key recognition element for the active site of DPP-IV. The introduction of fluorine at the 4-position with the (4S) stereochemistry can significantly enhance the potency and selectivity of the inhibitor. Furthermore, the hydroxymethyl group at the 2-position provides a convenient handle for further chemical modification and attachment to other pharmacophoric elements.

While not a direct precursor to a currently marketed drug in its own right, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a valuable tool for the synthesis of analogues of established DPP-IV inhibitors, such as Sitagliptin, and for the exploration of new chemical space in the development of next-generation antidiabetic agents.[10][11]

DPP4_Inhibition_Pathway cluster_0 Normal Physiology cluster_1 With DPP-IV Inhibitor Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-IV Enzyme Incretins->DPP4 Inactivation Pancreas Pancreas Incretins->Pancreas Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin analogue) DPP4_inhibited DPP-IV Enzyme (Inhibited) Inhibitor->DPP4_inhibited Inhibition Incretins_prolonged Prolonged Active Incretins Incretins_prolonged->DPP4_inhibited Reduced Inactivation Pancreas_enhanced Enhanced Pancreatic Response Incretins_prolonged->Pancreas_enhanced Insulin_enhanced ↑↑ Insulin Secretion Pancreas_enhanced->Insulin_enhanced Glucagon_enhanced ↓↓ Glucagon Secretion Pancreas_enhanced->Glucagon_enhanced Glucose_lowered ↓↓ Blood Glucose Insulin_enhanced->Glucose_lowered

Mechanism of action of DPP-IV inhibitors.

Analytical Methods for Quality Control

Ensuring the chemical and chiral purity of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is critical for its use in drug synthesis. The following are representative analytical methods for its characterization.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric purity of the compound.

  • Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to create a chiral environment where the two enantiomers interact differently, leading to different retention times.

  • Representative Protocol:

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a good starting point.[12]

    • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic analytes like the free amine form of the target compound, the addition of a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can improve peak shape.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm) if the compound lacks a strong chromophore, or derivatization with a UV-active agent.

    • Sample Preparation: Dissolve the sample in the mobile phase.

    • Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess purity. Both ¹H and ¹⁹F NMR are highly informative.

  • Rationale: ¹H NMR provides information about the proton environment in the molecule, confirming the presence of the pyrrolidine ring and the hydroxymethyl group. ¹⁹F NMR is particularly useful for fluorinated compounds as it provides a distinct signal for the fluorine atom, and its chemical shift and coupling constants can provide valuable structural and conformational information.[13][14]

  • Expected ¹H NMR Features:

    • Signals corresponding to the protons on the pyrrolidine ring, which will show complex splitting patterns due to diastereotopicity.

    • A signal for the proton on the fluorine-bearing carbon, which will be split by the adjacent protons and the fluorine atom.

    • Signals for the diastereotopic protons of the hydroxymethyl group.

    • A broad singlet for the amine proton (if not a salt) and a triplet for the hydroxyl proton, both of which may be exchangeable with D₂O.

  • Expected ¹⁹F NMR Features:

    • A single resonance for the fluorine atom, which will be coupled to the adjacent protons. The chemical shift will be characteristic of a fluorine atom attached to a saturated carbon.[15]

    • The use of a chiral solvating agent can be employed to resolve the signals of the two enantiomers in a racemic mixture, providing an alternative method for determining enantiomeric purity.

Safety and Handling

Hazard CategoryPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust.
Skin Corrosion/Irritation May cause skin irritation. Wear appropriate protective gloves and clothing.
Eye Damage/Irritation May cause serious eye irritation. Wear safety glasses with side shields or goggles.
Respiratory Sensitization May cause respiratory irritation. Work in a well-ventilated area or a fume hood.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult a comprehensive SDS for the specific product you are using before handling.

Conclusion

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a valuable and versatile chiral building block in modern drug discovery. Its synthesis from readily available starting materials, albeit requiring careful stereochemical control, makes it an accessible tool for medicinal chemists. Its primary application in the development of DPP-IV inhibitors highlights the importance of fluorinated pyrrolidine scaffolds in creating potent and selective therapeutics for metabolic diseases. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the research and development of new medicines. This guide provides a solid foundation for researchers to leverage the potential of this important chemical entity in their ongoing quest for novel and improved therapies.

References

  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link][5]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PMC. [Link][7]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC. [Link][10]

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. ResearchGate. [Link][6]

  • a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. [Link]

  • Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link][11]

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia. [Link][8]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link][9]

  • Material Safety Data Sheet. abx GmbH. [Link]

  • (S)-(-)-2-AMINO-3-METHYL-1-BUTANOL. Organic Syntheses. [Link]

  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link][15]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][3]

  • Process for the preparation of sitagliptin and intermediate compounds.
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. Chembase.cn. [Link][1]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Lithium aluminium hydride. Wikipedia. [Link][4]

  • Fluorine NMR. University of California, Santa Barbara. [Link][13]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]

  • 1H→19F CP/MAS NMR法を用いた. Ando Lab. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol as a Strategic Chiral Building Block in Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and FDA-approved pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and FDA-approved pharmaceuticals.[1] Its defined three-dimensional structure and capacity for diverse substitution patterns make it an ideal template for engaging with biological targets. The strategic introduction of fluorine into this scaffold, as exemplified by ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, imparts a suite of desirable properties that can accelerate drug development programs.[2][3]

This chiral building block offers three key features for molecular design:

  • Defined Stereochemistry (2R, 4S): The fixed trans stereochemistry between the hydroxymethyl group at C2 and the fluorine at C4 provides precise three-dimensional control, which is critical for stereospecific interactions with chiral biological targets like enzyme active sites and protein receptors.

  • The Pyrrolidine Core: This saturated heterocycle provides a robust, non-aromatic linker or core structure, often improving the solubility and physicochemical properties of the final compound compared to more rigid, planar systems.[4]

  • Strategic Fluorination: The fluorine atom at the C4 position is not merely a substitution; it is a powerful modulator of molecular properties.[5][6] It can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[7] Furthermore, its strong electron-withdrawing nature lowers the pKa of the pyrrolidine nitrogen, reducing basicity and potentially improving oral bioavailability.[6] Crucially, the fluorine atom also induces a conformational preference in the pyrrolidine ring, often locking it into a specific "pucker," which can pre-organize the molecule for optimal binding to its target.[8]

This document serves as a technical guide for researchers, providing insights into the applications of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and detailed protocols for its effective incorporation into synthetic workflows.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is foundational to its successful application.

PropertyValueSource
Chemical Name [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride[9]
CAS Number 1147110-60-8[9]
Molecular Formula C₅H₁₁ClFNO[10]
Molecular Weight 155.60 g/mol [10]
Appearance Off-white to white solid[10]
Storage Store at room temperature or under refrigerated conditions (2-8°C) in a dry, well-ventilated area. Keep container tightly sealed.[10][11]

Safety and Handling: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][12] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.

Core Applications & Synthetic Strategy

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a bifunctional molecule, presenting a secondary amine and a primary alcohol. This duality allows for orthogonal chemical modifications, making it a versatile synthon.

A typical synthetic workflow involves an initial protection step, followed by modification of the desired functional group, and concluding with deprotection.

G cluster_0 Synthetic Workflow start ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol protect_N N-Protection (e.g., Boc, Cbz) start->protect_N Step 1 modify_OH Modification of Hydroxyl Group (e.g., Oxidation, Etherification, Mesylation) protect_N->modify_OH Step 2 deprotect N-Deprotection modify_OH->deprotect Step 3 final_coupling Coupling via Amine (e.g., Amidation, Reductive Amination) deprotect->final_coupling Step 4

Caption: A typical synthetic workflow using the title building block.

Causality in Experimental Choices:
  • Why Protect the Amine First? The pyrrolidine nitrogen is a more potent nucleophile than the primary alcohol. In many reactions intended to modify the alcohol (e.g., acylation, mesylation), the amine would react preferentially. Therefore, protecting the amine with a suitable group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is crucial to direct reactivity to the hydroxyl group. The choice of protecting group depends on the downstream reaction conditions; the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

  • Activating the Hydroxyl Group: The primary alcohol is a versatile handle. It can be:

    • Oxidized to an aldehyde for subsequent reductive amination reactions.

    • Converted to a leaving group (e.g., mesylate, tosylate) for SN2 displacement with a nucleophile.

    • Coupled directly in etherification reactions (e.g., Williamson or Mitsunobu conditions).

A notable application of a related fluoropyrrolidine was in the discovery of PF-06747775, an irreversible inhibitor of EGFR mutants.[13] In that synthesis, the fluorinated pyrrolidine served as a conformationally defined linker to optimally position an acrylamide "warhead" for covalent modification of a cysteine residue in the target protein.[13] This highlights the power of using such building blocks to control the spatial arrangement of key pharmacophoric elements.

Detailed Experimental Protocols

The following protocols are representative procedures for the functionalization of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. Researchers should adapt these methods based on the specific requirements of their target molecule.

Protocol 1: N-Boc Protection of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Principle: This protocol protects the secondary amine with a tert-butoxycarbonyl (Boc) group, rendering it unreactive to a wide range of non-acidic reagents. This allows for selective chemistry to be performed on the primary alcohol. The reaction is typically performed under basic conditions to deprotonate the hydrochloride salt and facilitate the reaction with Boc-anhydride.

Materials & Reagents:

  • ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Suspend ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the free base is formed.

  • Add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Characterization (tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate):

  • ¹H NMR: Appearance of a large singlet around 1.4-1.5 ppm (9H, Boc group).

  • ¹⁹F NMR: A single resonance, likely a complex multiplet due to coupling with adjacent protons.[14]

  • MS (ESI+): A peak corresponding to [M+Na]⁺ or [M+H]⁺.

Protocol 2: Mesylation of N-Boc-((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Principle: This protocol converts the primary alcohol into a good leaving group (mesylate), preparing the molecule for nucleophilic substitution. The reaction is carried out at low temperature to prevent side reactions.

Materials & Reagents:

  • tert-butyl (2R,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (from Protocol 1) (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath, standard glassware

Step-by-Step Methodology:

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM in a flame-dried, N₂-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with cold 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure without heating.

  • Purification & Use: The resulting mesylate is often unstable and should be used immediately in the next step without further purification.

G cluster_1 Functional Group Transformation alcohol Primary Alcohol R-CH₂OH mesylate Mesylate (Leaving Group) R-CH₂OMs alcohol->mesylate MsCl, TEA 0 °C product Substitution Product R-CH₂-Nu mesylate->product Nucleophile (Nu⁻) SN2 Reaction

Caption: Activation of the primary alcohol to a mesylate for SN2 displacement.

Conclusion

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is more than a simple chiral alcohol; it is a sophisticated building block designed to address key challenges in modern medicinal chemistry. Its fixed stereochemistry, privileged heterocyclic core, and strategic fluorine substitution provide chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic properties of their compounds.[3][15] The protocols outlined herein provide a starting point for the facile and efficient incorporation of this valuable synthon into drug discovery pipelines.

References

  • Chem-contract.com. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. [Link]

  • Chemical Substance Information. [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride. [Link]

  • Mei, H. et al. (2017). Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. [Link]

  • PubChem. ((2R)-4,4-difluoropyrrolidin-2-yl)methanol hydrochloride. [Link]

  • Umemoto, T. et al. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed. [Link]

  • Hoh, F. et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. [Link]

  • O'Leary, D. J. et al. (2011). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ResearchGate. [Link]

  • Matiasov, V. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Michigan State University. Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. [Link]

  • Johnson, T. et al. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design. ACS Publications. [Link]

  • Gillis, E. P. et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Wang, W. et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Grygorenko, O. et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

  • Médecins Sans Frontières. (2023). METHANOL POISONING – Protocol. [Link]

  • McCune, J. E. & Scholes, G. D. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

  • Chiroblock GmbH. Synthesis of Chiral Compounds and other Specialty Chemicals. [Link]

  • Friss, A. et al. (2015). 4F-PBP (4'-fluoro-α-pyrrolidinobutyrophenone), a new substance of abuse: Structural characterization and purity NMR profiling. PubMed. [Link]

  • ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]

  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

  • Ruan, J. et al. (2006). Multidimensional NMR characterization of perfluorinated monomer and its precursors. ResearchGate. [Link]

  • Bur, S. K. & Martin, S. F. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ACS Publications. [Link]

  • Protocols.io. (2020). Automated Chloroform-Methanol Protein Extraction on the Biomek-FX Liquid Handler System. [Link]

  • Aspira Chemical. Chiral Building Blocks. [Link]

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Application

Application Note: Harnessing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol in Advanced Peptide Synthesis and Peptidomimetics

Executive Summary The structural rigidification of peptides is a cornerstone of modern drug discovery, enabling enhanced proteolytic stability, improved membrane permeability, and higher target affinity[1]. Among the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural rigidification of peptides is a cornerstone of modern drug discovery, enabling enhanced proteolytic stability, improved membrane permeability, and higher target affinity[1]. Among the most powerful tools for achieving this is the stereoselective incorporation of fluorinated proline derivatives. ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol , a fluorinated D-prolinol derivative, serves as a highly specialized building block in the synthesis of conformationally locked peptidomimetics, macrocycles, and targeted therapeutics[2].

This application note provides a comprehensive guide to the mechanistic principles, structural impacts, and synthetic protocols for utilizing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol in peptide chemistry.

Mechanistic Insights: The Fluorine-Amide Gauche Effect

To effectively utilize ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, one must understand the causality behind its conformational behavior. The pyrrolidine ring of natural proline is highly flexible, rapidly interconverting between Cγ-endo and Cγ-exo puckers. This flexibility leads to a dynamic equilibrium between the cis and trans isomers of the preceding amide bond (Xaa-Pro), which can complicate the folding of synthetic peptides.

The introduction of a highly electronegative fluorine atom at the C4 position fundamentally alters this dynamic[3].

  • The Gauche Effect: The molecule strongly prefers a conformation where the highly polarized C4–F bond and the electronegative amide nitrogen (N1) maintain a gauche relationship (a ~60° dihedral angle)[4].

  • Ring Pucker Dictation: Because ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol possesses a trans relationship between the C2-hydroxymethyl group and the C4-fluorine atom, satisfying the gauche effect forces the pyrrolidine ring into a strict Cγ-exo pucker .

  • Amide Bond Isomerization: The Cγ-exo pucker sterically and electronically routes the preceding peptide bond to heavily favor the trans conformation [3].

G A ((2R,4S)-4-Fluoropyrrolidin -2-yl)methanol B C4-Fluorine Electronegativity A->B C F-C-C-N Gauche Effect B->C Induces D Cγ-exo Ring Pucker C->D Thermodynamic Preference E Stabilization of trans Xaa-Pro Bond D->E Steric & Electronic Routing

Fig 1: Thermodynamic pathway of conformational control exerted by the C4-fluorine gauche effect.

Quantitative Conformational Data

The following table summarizes the conformational properties of various proline derivatives, highlighting the unique rigidifying power of the (2R,4S) isomer.

Amino Acid / DerivativeStereochemistryF-C-C-N Gauche EffectDominant Ring PuckerK_trans/cis (Model Peptide)
L-Proline(2S)N/ADynamic (endo/exo)~ 4.0
trans-4-Fluoro-L-proline(2S, 4R)FavorableCγ-exo> 6.0
cis-4-Fluoro-L-proline(2S, 4S)FavorableCγ-endo~ 2.5
trans-4-Fluoro-D-prolinol (2R, 4S) Favorable Cγ-exo > 6.0

Table 1: Conformational parameters demonstrating how the trans-4-fluoro substitution locks the Cγ-exo pucker, maximizing the trans amide bond population.

Applications in Peptidomimetic Synthesis

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is highly versatile. The C2-primary alcohol provides a distinct synthetic handle compared to standard carboxylic acids:

  • C-Terminal Anchoring & Macrocyclization: The prolinol can be incorporated at the C-terminus of a peptide sequence. The hydroxyl group can then be oxidized to an aldehyde for reductive amination, creating a conformationally restricted, protease-resistant pseudopeptide bond[1].

  • Conversion to SPPS Building Blocks: The prolinol can be oxidized to Fmoc-(2R,4S)-4-fluoroproline-OH, allowing it to be seamlessly integrated into standard Solid-Phase Peptide Synthesis (SPPS) workflows to enforce D-peptide structural motifs.

G N1 ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol N2 N-Fmoc Protection (Fmoc-OSu, NaHCO3) N1->N2 N3 Mild Oxidation (TEMPO/BAIB) N2->N3 C2-Hydroxymethyl Oxidation N4 Fmoc-(2R,4S)-4-Fluoroproline N3->N4 Yields SPPS Building Block N5 SPPS Coupling (HATU/DIPEA) N4->N5 Amide Bond Formation N6 Conformationally Locked Peptide N5->N6 Cleavage & Deprotection

Fig 2: Synthetic workflow for converting the prolinol into an SPPS-ready building block.

Experimental Protocols

Protocol A: Chemoselective Oxidation to Fmoc-(2R,4S)-4-Fluoroproline-OH

Causality & Rationale: To utilize the prolinol in standard SPPS, the primary alcohol must be oxidized to a carboxylic acid. However, the α-chiral center (C2) is highly prone to epimerization under harsh oxidative conditions (e.g., Jones reagent). We employ a biphasic TEMPO/BAIB (bis(acetoxy)iodobenzene) system. TEMPO acts as a highly chemoselective catalytic oxidant for primary alcohols, while BAIB serves as the stoichiometric terminal oxidant, maintaining near-neutral conditions that strictly preserve the (2R) stereocenter.

Materials:

  • ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • NaHCO₃ (2.5 eq)

  • TEMPO (0.1 eq)

  • BAIB (2.2 eq)

  • DCM, Acetonitrile, Water.

Step-by-Step Methodology:

  • N-Protection: Dissolve ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol in a 1:1 mixture of Water/Acetonitrile. Add NaHCO₃ (2.5 eq) and cool to 0 °C.

  • Add Fmoc-OSu (1.1 eq) portion-wise. Stir for 1 hour at 0 °C, then allow to warm to room temperature for 4 hours.

  • Validation Check 1: Monitor by TLC (Hexane/EtOAc 1:1). The primary amine spot (ninhydrin positive) should disappear, replaced by a UV-active spot.

  • Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the Fmoc-prolinol intermediate.

  • Oxidation: Dissolve the crude Fmoc-prolinol in a 1:1 mixture of DCM/Water. Add TEMPO (0.1 eq) and BAIB (2.2 eq).

  • Stir vigorously at room temperature for 12 hours. The biphasic system prevents over-oxidation to the pyrrole.

  • Validation Check 2: Quench an aliquot with saturated Na₂S₂O₃. Analyze via LCMS. Look for the [M+H]+ mass corresponding to the carboxylic acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine organics, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) to yield Fmoc-(2R,4S)-4-Fluoroproline-OH.

Protocol B: Solid-Phase Coupling of the Fluorinated Proline

Causality & Rationale: The highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive (-I) effect across the pyrrolidine ring. This significantly reduces the nucleophilicity of the secondary amine during the subsequent deprotection and coupling step. To overcome this kinetic barrier, standard coupling agents (DIC/Oxyma) are insufficient. We utilize HATU, a highly reactive uronium-based reagent, paired with the sterically hindered base DIPEA to drive the acylation to completion without promoting azlactone-mediated racemization.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x) and DCM (5x).

  • Pre-activation: In a separate vial, dissolve Fmoc-(2R,4S)-4-Fluoroproline-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in minimal DMF.

  • Add DIPEA (8.0 eq) to the vial. Stir for 1 minute to generate the active O-At ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Check 3: Perform a Kaiser Test (or Chloranil test for secondary amines). If the test is positive (indicating incomplete coupling due to the deactivated amine), repeat steps 3-5 (Double Coupling).

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 15 minutes to cap any unreacted amines, ensuring sequence fidelity.

  • Proceed with the next SPPS cycle or global cleavage using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail.

References

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.[Link]

  • Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums. PMC - NIH.[Link]

  • Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors. ACS Medicinal Chemistry Letters.[Link]

Sources

Method

The Fluorine Advantage: A Guide to the Preparation and Application of Organocatalysts from ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

In the dynamic landscape of asymmetric organocatalysis, the quest for catalysts with enhanced stability, reactivity, and stereocontrol is perpetual. The strategic incorporation of fluorine into catalyst scaffolds has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of asymmetric organocatalysis, the quest for catalysts with enhanced stability, reactivity, and stereocontrol is perpetual. The strategic incorporation of fluorine into catalyst scaffolds has emerged as a powerful strategy to modulate these properties. This guide provides an in-depth exploration of the preparation and application of a highly effective class of organocatalysts derived from the chiral building block, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This fluorinated analogue of the well-established prolinol motif offers unique stereoelectronic features that translate into superior catalytic performance in a range of synthetically important transformations.

This document is intended for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. It aims to provide not only detailed experimental protocols but also the scientific rationale behind the catalyst design and its application, thereby empowering users to leverage the "fluorine advantage" in their own synthetic endeavors.

The Rationale for Fluorination in Organocatalysis

The introduction of a fluorine atom at the C4-position of the pyrrolidine ring, as in ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, imparts significant and beneficial alterations to the catalyst's properties. The high electronegativity of fluorine induces a gauche effect, which pre-organizes the pyrrolidine ring into a specific pucker. This conformational rigidity is crucial for creating a well-defined chiral environment around the catalytic site, leading to enhanced stereoselectivity in catalyzed reactions.

Furthermore, the electron-withdrawing nature of the fluorine atom can influence the electronic properties of the pyrrolidine nitrogen, modulating its nucleophilicity and the reactivity of the key enamine or iminium ion intermediates formed during the catalytic cycle. This can lead to faster reactions and broader substrate scope compared to non-fluorinated analogues.

Synthesis of a Fluorinated Diarylprolinol Silyl Ether Organocatalyst

The target organocatalyst, a fluorinated analogue of the renowned Jørgensen-Hayashi catalyst, can be synthesized from the commercially available ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride. The synthesis involves two key steps: the addition of an organometallic reagent to introduce the diarylmethyl moiety, followed by silylation of the resulting alcohol.

Protocol 1: Synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)(bis(3,5-bis(trifluoromethyl)phenyl))methanol

This protocol describes the synthesis of the key alcohol intermediate.

Materials:

  • ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride

  • 3,5-Bis(trifluoromethyl)bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for Grignard reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 3,5-bis(trifluoromethyl)bromobenzene (2.0 equivalents) in anhydrous THF dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition: In a separate flame-dried flask, suspend ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.0 equivalent) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the suspension via a cannula.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diaryl alcohol as a white solid.

Protocol 2: Silylation to Afford the Final Organocatalyst

This protocol details the conversion of the diaryl alcohol to its trimethylsilyl (TMS) ether.

Materials:

  • ((2R,4S)-4-Fluoropyrrolidin-2-yl)(bis(3,5-bis(trifluoromethyl)phenyl))methanol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diaryl alcohol (1.0 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of trimethylsilyl chloride (1.2 equivalents) at 0 °C.

  • Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine to prevent desilylation) to yield the final organocatalyst as a pale yellow oil.

Table 1: Summary of Synthesis Parameters

StepKey ReagentsSolventTemperatureTypical Yield
Grignard Addition((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol HCl, 3,5-bis(trifluoromethyl)phenyl-MgBrTHF0 °C to RT70-80%
SilylationDiaryl alcohol, TMSCl, Et3NDCM0 °C to RT>90%

Application Notes: Asymmetric Transformations

The fluorinated diarylprolinol silyl ether organocatalyst demonstrates exceptional performance in a variety of asymmetric reactions. Below are detailed application notes for two key transformations: the Michael addition and the epoxidation.

Application Note 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins

The asymmetric Michael addition of aldehydes to nitroolefins is a powerful method for the construction of chiral γ-nitro carbonyl compounds, which are versatile synthetic intermediates. The fluorinated organocatalyst promotes this reaction with high diastereo- and enantioselectivity.

General Procedure:

To a solution of the nitroolefin (1.0 equivalent) and the aldehyde (1.5-2.0 equivalents) in an appropriate solvent (e.g., toluene, CH2Cl2), add the fluorinated diarylprolinol silyl ether organocatalyst (5-10 mol%). The reaction is typically stirred at room temperature or below (e.g., 0 °C or -20 °C) and monitored by TLC. After completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography.

Table 2: Representative Results for the Asymmetric Michael Addition

EntryAldehydeNitroolefinSolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1Propanalβ-NitrostyreneToluene01295>95:598
2Isovaleraldehyde(E)-1-Nitro-2-phenylpropeneCH2Cl2-202492>95:599
3Cyclohexanecarboxaldehyde(E)-2-(2-Nitrovinyl)furanTolueneRT89890:1097

Causality of Performance: The fluorine atom's steric and electronic influence enhances the stability of the crucial enamine intermediate and promotes a highly organized transition state, leading to excellent stereochemical control. The increased acidity of the N-H proton in the iminium ion intermediate can also accelerate the catalytic cycle.

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Nitroolefin Nitroolefin Stirring Stirring (0 °C to RT) Nitroolefin->Stirring Aldehyde Aldehyde Aldehyde->Stirring Catalyst Fluorinated Organocatalyst (5-10 mol%) Catalyst->Stirring Solvent Solvent (e.g., Toluene) Solvent->Stirring Monitoring TLC Monitoring Stirring->Monitoring Concentration Concentration Monitoring->Concentration Reaction Complete Chromatography Flash Column Chromatography Concentration->Chromatography Product γ-Nitro Carbonyl Product Chromatography->Product

Caption: General workflow for the asymmetric Michael addition.

Application Note 2: Asymmetric Epoxidation of α,β-Unsaturated Aldehydes

The enantioselective epoxidation of α,β-unsaturated aldehydes provides access to valuable chiral epoxy aldehydes. The fluorinated organocatalyst, in combination with a suitable oxidant, catalyzes this transformation with high efficiency and stereoselectivity.

General Procedure:

To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and an alcohol), add the fluorinated diarylprolinol silyl ether organocatalyst (5-10 mol%). Cool the mixture to 0 °C and add the oxidant (e.g., aqueous hydrogen peroxide or tert-butyl hydroperoxide) dropwise. Stir the reaction at 0 °C until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by flash column chromatography.

Table 3: Representative Results for the Asymmetric Epoxidation

Entryα,β-Unsaturated AldehydeOxidantSolventTemp (°C)Time (h)Yield (%)dr (trans/cis)ee (%) (trans)
1CinnamaldehydeH2O2H2O/t-BuOH0690>98:297
2CrotonaldehydeTBHPH2O/i-PrOH01085>98:296
32-HexenalH2O2H2O/MeOH0888>98:295

Causality of Performance: The catalyst forms a chiral iminium ion with the α,β-unsaturated aldehyde, which activates the substrate for nucleophilic attack by the peroxide. The fluorine-induced conformational rigidity of the pyrrolidine ring effectively shields one face of the iminium ion, directing the oxidant to the other face and thus ensuring high enantioselectivity.[1]

Catalytic_Cycle_Epoxidation Catalyst Fluorinated Organocatalyst Iminium Chiral Iminium Ion Catalyst->Iminium + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium Enamine_Int Enamine Intermediate Iminium->Enamine_Int + Oxidant Oxidant Oxidant (e.g., H₂O₂) Oxidant->Enamine_Int Epoxy_Aldehyde Chiral Epoxy Aldehyde Enamine_Int->Epoxy_Aldehyde Intramolecular Ring Closure Epoxy_Aldehyde->Catalyst + H₂O (Catalyst Turnover)

Caption: Catalytic cycle for the asymmetric epoxidation.

Characterization of Products

The stereochemical outcome of the reactions can be determined by standard analytical techniques.

  • Diastereomeric Ratio (dr): Determined by ¹H NMR spectroscopy of the crude reaction mixture.

  • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product, comparing the retention times with those of a racemic sample.

Conclusion

Organocatalysts derived from ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol represent a significant advancement in the field of asymmetric synthesis. The strategic incorporation of fluorine leads to catalysts with superior performance, offering high yields and excellent stereoselectivities in a variety of important transformations. The detailed protocols and application notes provided in this guide are intended to facilitate the adoption of this powerful technology, enabling chemists to access complex chiral molecules with greater efficiency and precision. The "fluorine advantage" is a clear demonstration of how subtle modifications to a catalyst's structure can have a profound impact on its function, opening new avenues for the development of next-generation organocatalysts.

References

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 612-619. [Link]

  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Jørgensen, K. A., et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(18), 6552-6553. [Link]

  • Marigo, M., et al. (2005). Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794-797. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • MacMillan, D. W. C., et al. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Letters, 9(15), 2859-2862. [Link]

  • Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248-264. [Link]

  • Jørgensen, K. A., et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 44(48), 794-797. [Link]

  • Enders, D., et al. (2006). Asymmetric Triple Cascade Reactions via Enamine, Iminium, and Enamine Activation: One-Pot Synthesis of Tetra-Substituted Cyclohexene Carbaldehydes. Angewandte Chemie International Edition, 45(9), 1463-1467. [Link]

  • Singh, V. K., et al. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Organic Letters, 8(19), 4097-4099. [Link]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Organic Letters, 10(10), 1999-2002. [Link]

  • Córdova, A., et al. (2005). Enantioselective Epoxidation of α,β-Enones Promoted by α,α-Diphenyl-l-prolinol as Bifunctional Organocatalyst. Organic Letters, 7(13), 2567-2570. [Link]

Sources

Application

Advanced Application Note: Asymmetric Synthesis and Catalysis Utilizing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Executive Summary The rational design of chiral building blocks and organocatalysts relies heavily on precise conformational control. ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol represents a privileged structural motif tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of chiral building blocks and organocatalysts relies heavily on precise conformational control. ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol represents a privileged structural motif that leverages profound stereoelectronic forces—specifically, the fluorine gauche effect—to dictate molecular geometry. This Application Note provides an in-depth technical guide on the mechanistic causality behind this molecule's behavior, its deployment as a next-generation organocatalyst, and its critical role as a chiral building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs).

Mechanistic Grounding: The Fluorine Gauche Effect

The substitution of a hydrogen atom for a highly electronegative fluorine atom at the C4 position of the pyrrolidine ring is not merely a steric modification; it is a fundamental stereoelectronic intervention. Fluorine's electronegativity polarizes the C–F bond, significantly lowering the energy of the σC−F∗​ antibonding orbital. This energy reduction facilitates a strong, stabilizing hyperconjugative interaction from the adjacent, electron-rich σC−H​ bonds ( σC−H​→σC−F∗​ ) ([1]).

In the case of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, this phenomenon forces the pyrrolidine ring to adopt a highly rigidified pucker (typically C γ -exo or C γ -endo, depending on the specific transition state). When this secondary amine condenses with an aldehyde to form an enamine or iminium ion, the rigid conformation ensures that the C2-methanol group is optimally projected to shield one stereoface of the reactive intermediate. This pre-organization minimizes the entropic penalty during the transition state and significantly enhances stereofacial discrimination compared to flexible, non-fluorinated prolinol derivatives ([2]).

G A ((2R,4S)-4-Fluoropyrrolidin- 2-yl)methanol B Highly Polarized C-F Bond (Low Energy σ* Orbital) A->B features C σ(C-H) → σ*(C-F) Hyperconjugation B->C enables D Fluorine Gauche Effect (Rigid Ring Pucker) C->D drives E Enhanced Stereofacial Shielding in Catalysis D->E results in

Fig 1. Stereoelectronic pathway of the fluorine gauche effect in pyrrolidine catalysts.

Application I: Next-Generation Organocatalysis

Fluorinated prolinol derivatives have emerged as powerful tools in asymmetric organocatalysis. By converting the primary alcohol of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol into a bulky silyl ether (e.g., TBS or TIPS), researchers generate highly effective catalysts for asymmetric Michael additions, aldol reactions, and cycloadditions ([3]).

The presence of the fluorine atom provides a dual advantage:

  • Stereochemical Enhancement : The rigidified ring pucker improves enantioselectivity and, in specific complex architectures, can even reverse the inherent substrate preference, allowing for diastereodivergent synthesis ([4]).

  • Kinetic Acceleration : The inductive electron-withdrawing effect of the C4-fluorine lowers the pKa​ of the secondary amine. This increases the leaving group ability of the amine during the catalytic cycle, accelerating the turnover-limiting hydrolysis step of the product-enamine complex ([1]).

Application II: Chiral Building Block in Medicinal Chemistry

Beyond catalysis, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a critical chiral building block in the synthesis of advanced APIs. The strategic incorporation of this fluorinated motif into drug candidates addresses several pharmacokinetic and pharmacodynamic challenges:

  • Target Specificity : The building block has been successfully integrated into the core structures of CDK9 modulators for cancer therapy ([5]), Autotaxin inhibitors for fibrosis ([6]), and compounds targeting RNA-binding proteins ([7]).

  • Conformational Locking : The gauche effect pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor.

Comparative Data: Fluorinated vs. Non-Fluorinated Pyrrolidines
PropertyProlinol (Des-fluoro)((2R,4S)-4-Fluoropyrrolidin-2-yl)methanolMechanistic Rationale
Amine pKa​ ~ 10.4~ 8.9Inductive electron-withdrawal by C4-Fluorine accelerates enamine formation/hydrolysis.
Ring Conformation Flexible (Rapid interconversion)Rigidified (Gauche effect) σC−H​→σC−F∗​ hyperconjugation locks the ring pucker.
Metabolic Half-Life Moderate (Prone to C4 oxidation)ExtendedThe strong C-F bond blocks cytochrome P450-mediated hydroxylation at the C4 position.
Catalytic ee% BaselineSignificantly EnhancedRigid pucker optimally projects the C2-substituent for maximum stereofacial shielding.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the embedded Quality Control (QC) checkpoints are successfully met.

Protocol A: Synthesis of O-TBS Protected Fluorinated Prolinol Catalyst

Objective : Convert ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol to its tert-butyldimethylsilyl (TBS) ether for use as a sterically demanding organocatalyst.

  • Preparation : Flame-dry a 50 mL round-bottom flask under argon. Add ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Activation : Add Imidazole (2.5 eq, 25 mmol) to the stirring solution at 0 °C.

    • Causality: Imidazole acts as both a base to neutralize the hydrochloride salt and a nucleophilic catalyst to activate TBS-Cl.

  • Protection : Dropwise add a solution of TBS-Cl (1.2 eq, 12 mmol) in DMF (5 mL). Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (QC 1) : Remove a 10 µL aliquot, quench with water, extract with EtOAc, and spot on a silica TLC plate. Elute with 10% MeOH/DCM. Stain with Ninhydrin.

    • Checkpoint: The starting material (lower Rf​ ) must be completely consumed, replaced by a single new spot (higher Rf​ ) that stains purple/brown. Do not proceed to workup until conversion is >95%.

  • Workup : Quench the reaction with saturated aqueous NaHCO 3​ (30 mL). Extract with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively remove DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Self-Validation (QC 2) : Perform 1 H-NMR (CDCl 3​ ).

    • Checkpoint: Confirm the presence of the TBS group (singlets at ~0.9 ppm for t-butyl and ~0.1 ppm for dimethyl) and the downfield shift of the C2-carbinol protons.

Protocol B: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

Objective : Utilize the synthesized fluorinated catalyst to perform a highly enantioselective C-C bond formation.

  • Enamine Formation : In a 20 mL vial, dissolve the O-TBS fluorinated catalyst (10 mol%) and benzoic acid (10 mol%) in Isopropanol/Water (9:1 v/v, 2 mL). Add Butanal (1.5 eq, 1.5 mmol) and stir at room temperature for 15 minutes.

    • Causality: Benzoic acid facilitates the condensation of the amine and aldehyde to form the active enamine, while the aqueous solvent mixture accelerates the reaction via hydrophobic packing effects.

  • Electrophile Addition : Cool the mixture to 0 °C and add trans- β -nitrostyrene (1.0 eq, 1.0 mmol). Stir for 24 hours.

  • Self-Validation (QC 3) : Monitor conversion via 1 H-NMR of the crude mixture.

    • Checkpoint: Verify the disappearance of the nitrostyrene olefinic protons (~8.0 ppm) and the appearance of the product aldehyde proton (~9.7 ppm).

  • Isolation : Extract with DCM, wash with water, dry, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation (QC 4) : Determine enantiomeric excess ( ee ) via Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H column).

    • Checkpoint: ee should be >95%. If ee is lower, verify the optical purity of the starting fluorinated prolinol.

G Step1 1. O-Silylation (TBS-Cl, Imidazole, DMF) QC1 QC Check 1: 1H-NMR & TLC Confirm complete O-protection Step1->QC1 Step2 2. Enamine Formation (Aldehyde + Catalyst) QC1->Step2 If complete QC2 QC Check 2: In situ IR / NMR Verify enamine intermediate Step2->QC2 Step3 3. Asymmetric Michael Addition (Add Nitroalkene, 0 °C) QC2->Step3 If formed QC3 QC Check 3: Chiral HPLC Validate ee > 95% Step3->QC3

Fig 2. Self-validating workflow for organocatalyst synthesis and asymmetric Michael addition.

References

  • Gilmour, R. et al. "Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis." Accounts of Chemical Research. URL:[Link]

  • Gilmour, R. et al. "Diastereodivergent Access to Syn and Anti 3,4-Substituted β-Fluoropyrrolidines: Enhancing or Reversing Substrate Preference." Organic Letters. URL:[Link]

  • O'Hagan, D. et al. "The Fluorine Gauche Effect: A Brief History." Israel Journal of Chemistry. URL:[Link]

  • Kokotos, C. G. et al. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." Molecules. URL:[Link]

  • "Cdk modulators." World Intellectual Property Organization (WIPO). Patent WO2010003133A2.
  • "AUTOTAXIN INHIBITORS COMPRISING A HETEROAROMATIC RING-BENZYL-AMIDE-CYCLE CORE." European Patent Office. Patent EP3022202B1.
  • "Compounds targeting RNA-binding or RNA-modifying proteins." China National Intellectual Property Administration. Patent CN116157392A.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Last Updated: March 25, 2026 Introduction Welcome to the technical support guide for the synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This valuable, fluorinated building block is of significant interest in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 25, 2026

Introduction

Welcome to the technical support guide for the synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This valuable, fluorinated building block is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields. The core of this synthesis often begins with a readily available chiral precursor, (2S,4R)-4-hydroxyproline, and involves a key stereoinverting deoxyfluorination step.[4][5][6]

Overview of a Common Synthetic Route

A prevalent and effective strategy for synthesizing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol begins with N-protected (2S,4R)-4-hydroxyproline. The synthesis involves three main stages:

  • Protection and Esterification: The amine and carboxylic acid functionalities of hydroxyproline are protected to prevent unwanted side reactions. A common approach is Boc (tert-butyloxycarbonyl) protection of the amine and methyl esterification of the acid.

  • Deoxyfluorination: The key step where the hydroxyl group at the C4 position is replaced with a fluorine atom with inversion of stereochemistry. This is typically achieved using a deoxyfluorination reagent like Diethylaminosulfur Trifluoride (DAST).[4]

  • Reduction and Deprotection: The methyl ester is reduced to a primary alcohol, and the Boc protecting group is removed to yield the final target molecule.

Synthetic Workflow Diagram

Synthesis_Workflow A Start: (2S,4R)-4-Hydroxyproline B Step 1: N-Boc Protection & Esterification A->B C Intermediate: Boc-(2S,4R)-Hyp-OMe B->C D Step 2: Deoxyfluorination (e.g., DAST) C->D Key Stereoinversion Step E Intermediate: Boc-((2R,4S)-4-F-Pro)-OMe D->E F Step 3: Ester Reduction (e.g., LiBH4) E->F G Intermediate: Boc-((2R,4S)-4-F-Pyr)-Methanol F->G H Step 4: Deprotection (e.g., HCl) G->H I Final Product: ((2R,4S)-4-F-Pyr)-Methanol H->I

Caption: Overall workflow for the synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on the critical deoxyfluorination step, and provides actionable solutions.

Question: My reaction yield is consistently low after the fluorination step. What are the primary causes and how can I fix this?

Answer:

Low yield in the deoxyfluorination of the hydroxyproline derivative is a frequent challenge. The issue typically stems from three areas: incomplete reaction, degradation of the reagent, or competing side reactions.

1. Incomplete Reaction
  • Cause: Insufficient reactivity of the fluorinating agent, often due to low temperature or degradation. DAST and similar reagents are highly sensitive to moisture.[7]

  • Solution:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., dichloromethane, THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon).

    • Verify Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been properly stored. A simple check is to observe its appearance; DAST should be a clear, pale yellow liquid.

    • Optimize Temperature: While reactions are typically started at low temperatures (-78 °C) to control exothermicity, the reaction often needs to be warmed to 0 °C or room temperature to proceed to completion.[7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature profile.

2. Competing Elimination (E2) Reaction
  • Cause: The fluoride ion generated in situ or the amine byproducts can act as a base, promoting the elimination of the activated hydroxyl group to form an undesired pyrrolene byproduct. This is more prevalent at higher temperatures.[8]

  • Solution:

    • Strict Temperature Control: Avoid excessive heating. Do not let the reaction temperature exceed 80 °C, as DAST begins to decompose.[9] Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Choice of Fluorinating Agent: While DAST is common, other reagents may offer better selectivity. Consider alternatives like Deoxo-Fluor™ (more thermally stable) or PyFluor, which often shows higher selectivity against elimination, although it may require basic conditions and longer reaction times.[1][10]

3. Aziridinium Ion Intermediate Formation
  • Cause: In β-amino alcohols like hydroxyproline derivatives, the neighboring nitrogen atom can participate in the reaction, forming a bicyclic aziridinium intermediate.[11] This intermediate can then be opened by the fluoride nucleophile at two different positions, potentially leading to a mixture of regioisomers (e.g., piperidine derivatives via ring expansion) or other rearranged products, thus lowering the yield of the desired 4-fluoro product.[11]

  • Solution:

    • Protecting Group Choice: The nature of the nitrogen protecting group (e.g., Boc vs. Cbz) can influence the degree of neighboring group participation. While Boc is standard, if significant rearrangement is observed, screening other protecting groups may be warranted.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents may disfavor the formation of charged intermediates. A solvent screen (e.g., Dichloromethane vs. THF vs. Toluene) can be beneficial.

Troubleshooting Logic Diagram

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Fluorination Step C1 Incomplete Reaction Start->C1 C2 Elimination Side Product Start->C2 C3 Rearrangement Products Start->C3 S1 Ensure Anhydrous Conditions Verify Reagent Quality Optimize Temperature C1->S1 S2 Strict Temperature Control Screen Fluorinating Agents (e.g., Deoxo-Fluor, PyFluor) C2->S2 S3 Consider N-Protecting Group Screen Solvents C3->S3

Caption: Logic diagram for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for this synthesis? DAST, Deoxo-Fluor™, or PyFluor?

A1: The choice depends on your experimental priorities, including scale, safety, and tolerance for side products.

ReagentProsConsBest For
DAST Widely used, well-documented, relatively inexpensive.[9]Thermally unstable (do not heat >80 °C), can promote elimination and rearrangement.[8][9]Lab-scale synthesis where cost is a factor and conditions can be carefully controlled.
Deoxo-Fluor™ More thermally stable and less prone to violent decomposition than DAST.More expensive than DAST.Safer alternative for larger scale reactions or when higher temperatures are required.
PyFluor High selectivity against elimination, stable, low-cost.[1]Requires a base (e.g., DBU) and may have longer reaction times.[1]Substrates prone to elimination; situations where minimizing byproducts is critical.

Q2: How critical is the stereochemistry of the starting material, (2S,4R)-4-hydroxyproline?

A2: It is absolutely critical. The deoxyfluorination reaction with reagents like DAST proceeds via an SN2 mechanism, which inverts the stereocenter at the site of reaction.[4][9] To obtain the desired (4S) configuration in the final product, you must start with the (4R) configuration in the hydroxyproline precursor. Using the wrong starting diastereomer will result in the synthesis of an undesired stereoisomer.

Q3: My final product is difficult to purify. What are the likely impurities and best purification methods?

A3: Common impurities include the elimination byproduct (Boc-protected pyrrolene ester), any unreacted starting material, and potentially rearranged isomers. After deprotection, residual salts are also present.

  • Purification Strategy:

    • Workup: After the reduction step, a careful aqueous workup is needed to remove excess reducing agent (e.g., LiBH₄).

    • Chromatography: Flash column chromatography on silica gel is typically effective for purifying the N-Boc protected alcohol intermediate before the final deprotection step. A gradient of ethyl acetate in hexanes is a common mobile phase.

    • Final Salt Formation: The final product is often isolated as a hydrochloride salt, which is typically a crystalline solid and can be purified by recrystallization or precipitation.[12]

Q4: Can I reduce the ester before the fluorination step?

A4: This is not recommended. Performing the reduction first would generate a primary alcohol from the carboxylic acid and leave the secondary alcohol at C4. This diol system could lead to significant complications during fluorination, including competitive reaction at the primary alcohol, potential cyclization reactions (e.g., oxazolidine formation), and other side reactions.[11] The established sequence of fluorination followed by reduction is more reliable.

Detailed Experimental Protocols

Protocol 1: Deoxyfluorination of Boc-(2S,4R)-Hyp-OMe with DAST

Disclaimer: This reaction should only be performed by trained chemists in a well-ventilated fume hood. DAST is toxic, corrosive, and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Boc-(2S,4R)-Hyp-OMe (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 10-20 mL per gram of substrate.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reaction:

    • Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes.

    • Gradually warm the reaction to room temperature and allow it to stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[7]

  • Workup and Quenching:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • CAUTIOUSLY quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vigorous gas evolution will occur. Add the solution dropwise until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-40% ethyl acetate in hexanes) to isolate the pure Boc-((2R,4S)-4-F-Pro)-OMe.

Protocol 2: Reduction and Deprotection
  • Ester Reduction:

    • Dissolve the purified fluorinated ester (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add Lithium borohydride (LiBH₄) (1.5-2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC/LC-MS).

    • Carefully quench the reaction at 0 °C by the slow addition of water, followed by 1M HCl until the solution is acidic. Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the Boc-protected alcohol.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected alcohol in a minimal amount of methanol or 1,4-dioxane.

    • Add a 4M solution of HCl in dioxane (or a saturated solution of HCl gas in methanol) (5-10 eq).

    • Stir at room temperature for 1-3 hours until deprotection is complete.

    • Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the final product, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, as a solid.[13]

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Fluorination with aminosulfuranes. Wikipedia. Available from: [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available from: [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available from: [Link]

  • Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. Available from: [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available from: [Link]

  • Need tips for developing my deoxyfluorination reaction. Reddit. Available from: [Link]

  • The Synthesis of Fluorinated Proline Analogues. University of Southampton. Available from: [Link]

  • Practical syntheses of 4-fluoroprolines. PubMed. Available from: [Link]

  • Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Publishing. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • Rapid Access to Fluorinated Anilides via DAST-Mediated Deoxyfluorination of Arylhydroxylamines. Organic Letters. Available from: [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. Available from: [Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available from: [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. Available from: [Link]

  • The synthesis of fluorinated proline analogues. University of Southampton. Available from: [Link]

  • [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]

  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available from: [Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. Available from: [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Available from: [Link]

  • Deoxyfluorination: A Detailed Overview Of Recent Developments. ResearchGate. Available from: [Link]

  • Practical syntheses of 4-fluoroprolines. PMC. Available from: [Link]

  • Deoxyfluorination: A Detailed Overview of Recent Developments. Wiley Online Library. Available from: [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available from: [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. PMC. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Available from: [Link]

  • [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride. Chem-Contract. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Welcome to the technical support guide for the purification of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related fluorinated heterocyclic compounds. Here, we address common and complex purification challenges in a practical, question-and-answer format, grounded in established scientific principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

This section covers high-level questions about the purification and handling of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol.

Q1: What are the primary challenges in purifying ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol?

A1: The primary challenges in purifying this aminol arise from its unique physicochemical properties. The presence of a basic pyrrolidine nitrogen, a polar hydroxyl group, and an electron-withdrawing fluorine atom can lead to:

  • High Polarity: This makes the compound highly soluble in polar solvents like water and methanol but can complicate removal of polar impurities and solvent evaporation.

  • Interaction with Silica Gel: The basic nitrogen can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and even degradation of the compound on the column.[1]

  • Potential for Diastereomeric Impurities: Depending on the synthetic route, diastereomers such as ((2R,4R)-4-fluoropyrrolidin-2-yl)methanol may be present and require specific chiral separation techniques to remove.[2][3]

  • Hygroscopicity: The polar nature of the molecule can make it prone to absorbing atmospheric moisture, which can affect its physical state and complicate accurate weighing and analysis.

Q2: What are the recommended storage conditions for the purified compound?

A2: To maintain the integrity of purified ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, it should be stored under the following conditions:

  • Temperature: Store at room temperature.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential degradation.

  • Container: Use a tightly sealed, clean, and dry container. For long-term storage, amber glass vials are recommended to protect against light, although the compound is not known to be particularly light-sensitive.

Q3: How does the fluorine atom influence the purification strategy?

A3: The fluorine atom significantly impacts the molecule's electronic properties and, consequently, the purification strategy. The strong electron-withdrawing nature of fluorine can:

  • Increase Lipophilicity: While the overall molecule is polar, the C-F bond can increase lipophilicity in certain contexts, which can be exploited in reversed-phase chromatography.[4]

  • Alter Basicity: The fluorine atom can modulate the pKa of the pyrrolidine nitrogen, affecting its interaction with stationary phases in chromatography.

  • Influence Crystal Packing: In crystallization, the fluorine atom can participate in unique intermolecular interactions, which may necessitate screening a wider range of solvent systems to achieve optimal crystal formation.[5]

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This section addresses common issues encountered during this process.

Problem 1: Significant Peak Tailing and Poor Resolution on Silica Gel

Q: I'm running a flash column with a standard silica gel and a dichloromethane/methanol mobile phase, but my product is showing severe tailing and is not separating well from polar impurities. What's happening and how can I fix it?

A: This is a classic issue when purifying basic amines on acidic silica gel.[1] The interaction between the basic pyrrolidine nitrogen and the acidic silanol groups on the silica surface leads to strong, non-specific binding, causing the observed tailing.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting peak tailing.

Detailed Protocols:

Protocol 1: Mobile Phase Modification with a Competing Base

  • Prepare the Mobile Phase: For a standard dichloromethane (DCM)/methanol (MeOH) gradient, prepare the polar component (MeOH) with 0.1-1% triethylamine (TEA) or ammonium hydroxide.

  • Column Equilibration: Equilibrate the silica gel column with your starting mobile phase (e.g., 98:2 DCM:MeOH with 1% TEA in the MeOH portion) for at least 5 column volumes.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase. If solubility is an issue, a "dry load" technique is recommended.[6]

  • Elution: Run your gradient, ensuring the competing base is present in the mobile phase throughout the purification.

  • Analysis: Collect fractions and analyze by TLC or LC-MS.

Protocol 2: Switching to a Deactivated Stationary Phase

  • Select Stationary Phase: Choose either basic alumina or amine-functionalized silica.

  • Column Packing and Equilibration: Pack and equilibrate the column with your chosen non-polar/moderately polar mobile phase (e.g., hexane/ethyl acetate or DCM/MeOH).

  • Sample Loading and Elution: Proceed with sample loading and elution as you would for a standard silica gel column. The deactivated surface should minimize the acid-base interactions.

Parameter Standard Silica Silica + Amine Wash Amine-Functionalized Silica Basic Alumina
Interaction Strong Acid-BaseNeutralized Acid-BaseWeak Base-BaseBase-Base
Peak Shape TailingImproved SymmetrySymmetricalSymmetrical
Resolution PoorGoodExcellentGood
Best For Neutral/Acidic CompoundsBasic AminesBasic AminesBasic Amines
Problem 2: Co-elution of Diastereomers

Q: My NMR analysis shows the presence of a diastereomeric impurity, likely ((2R,4R)-4-fluoropyrrolidin-2-yl)methanol, that is co-eluting with my desired ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. How can I separate them?

A: Separation of diastereomers can be challenging with standard achiral chromatography. While sometimes achievable with careful optimization of achiral conditions, preparative chiral chromatography is often the most effective solution.

Troubleshooting Workflow:

Caption: Workflow for diastereomer separation.

Detailed Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a widely applicable chiral stationary phase (CSP) like a Daicel Chiralpak IA or IC column.[7][8] These polysaccharide-based columns are effective for a broad range of chiral separations.

  • Initial Mobile Phase Screening:

    • Normal Phase: Begin with a mixture of hexane and ethanol (e.g., 90:10). Ethanol is a good starting point for compounds with hydroxyl groups.

    • Reversed Phase: If the compound has better solubility in polar solvents, try a mixture of methanol and water.

  • Additive Screening (if necessary): For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) to a normal phase mobile phase can improve peak shape and resolution.[8]

  • Optimization:

    • Isocratic vs. Gradient: For chiral separations, isocratic methods often provide better resolution.[7]

    • Temperature: Lowering the column temperature can sometimes enhance separation.

  • Scale-Up: Once a satisfactory analytical separation is achieved, the method can be scaled up to a preparative column for bulk purification.

III. Troubleshooting Guide: Crystallization

Crystallization can be an effective and scalable purification method if the compound is a solid and suitable conditions can be found.

Problem 3: Compound Fails to Crystallize or Oils Out

Q: I have my purified ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol as a thick oil, but I need a crystalline solid. I've tried dissolving it in hot isopropanol and letting it cool, but it just turns back into an oil. What should I do?

A: "Oiling out" is a common problem, especially with highly polar molecules that have strong intermolecular forces. It occurs when the compound separates from the solution as a liquid phase rather than forming an ordered crystal lattice.

Troubleshooting Workflow:

Caption: Strategies to overcome crystallization failure.

Detailed Protocols:

Protocol 3: Binary Solvent (Anti-solvent) Crystallization

  • Dissolution: Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, water).

  • Addition of Anti-solvent: Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether, hexane, or toluene) dropwise until the solution becomes slightly turbid.

  • Induce Crystallization:

    • Warm the solution slightly to redissolve the turbidity, then allow it to cool slowly to room temperature, and then to 4°C.

    • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • If you have a small amount of crystalline material from a previous attempt, add a "seed" crystal.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Solvent System Polarity Potential Use
Methanol/Diethyl Ether High/LowGood starting point for polar compounds.
Isopropanol/Hexane Medium/LowAnother common choice for alcohols.
Acetonitrile/Toluene High/MediumCan be effective for compounds with aromatic character.
Water/Acetone High/MediumUseful if the compound is water-soluble.

IV. References

  • Process for the preparation of fluorinated heterocyclic compounds. Google Patents.

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. De Gruyter.

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. National Center for Biotechnology Information.

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.

  • Chiral alcohol separation. Reddit.

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. National Center for Biotechnology Information.

  • Successful Flash Chromatography. W. R. Grace & Co.

  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. BenchChem.

  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Chiral Technologies.

  • ((2R,4R)-4-fluoropyrrolidin-2-yl)methanol hydrochloride. Advanced ChemBlocks Inc.

  • [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. European Chemicals Agency.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Welcome to the Application Scientist Support Hub. Handling highly polar, low-molecular-weight amino alcohols like ((2R,4S)-4-fluoropyrrolidin-2-yl)methanol presents unique physicochemical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. Handling highly polar, low-molecular-weight amino alcohols like ((2R,4S)-4-fluoropyrrolidin-2-yl)methanol presents unique physicochemical challenges. This guide provides mechanistic troubleshooting, solvent optimization strategies, and validated protocols to maximize its solubility in organic solvents for extraction, purification, and downstream synthesis.

Troubleshooting & FAQs

Q: Why is ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol so difficult to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The poor organic solubility is driven by its dense hydrogen-bonding network. The molecule contains a secondary amine (strong H-bond donor/acceptor), a primary alcohol (strong H-bond donor/acceptor), and a highly electronegative fluorine atom (H-bond acceptor). This leads to extensive intermolecular self-association. Furthermore, the compound is most frequently supplied commercially as a hydrochloride salt ()[1]. The thermodynamic penalty of breaking the ionic crystal lattice and solvating these charged species in low-dielectric solvents is insurmountable without chemical modification or solvent blending ()[2].

Q: I need to extract the free base into an organic phase from an aqueous reaction mixture. What is the best solvent system? A: Pure DCM or EtOAc will result in poor partitioning because they cannot effectively disrupt the water-solute hydrogen bonds. You must use a co-solvent system. Adding 10–25% of a polar protic solvent, such as isopropanol (iPrOH), to a halogenated solvent significantly increases the extraction efficiency of polar amino acids and amino alcohols ()[3]. The alcohol acts as a hydrogen-bond disruptor, stabilizing the polar functional groups in the organic phase.

Q: My compound is precipitating during a reaction where it acts as a nucleophile. How can I keep it in solution without derivatizing it? A: If you must use the free base in situ, switch to a polar aprotic solvent with a high dielectric constant, such as DMF, DMAc, or NMP. Alternatively, if your reaction tolerates it, warming the solution to 40–50 °C increases the kinetic energy of the system, overcoming the lattice energy of the intermolecular hydrogen bonds.

Q: How can I permanently increase its organic solubility for a multi-step synthesis? A: Derivatization is the most scientifically sound approach. By masking the secondary amine with a tert-butyloxycarbonyl (Boc) group, you eliminate the primary hydrogen bond donor (the N-H) and drastically increase the lipophilicity of the molecule. The resulting N-Boc-((2R,4S)-4-fluoropyrrolidin-2-yl)methanol is highly soluble in DCM, EtOAc, and THF, allowing for seamless downstream chemistry ()[4].

Quantitative Data: Solvent System Optimization

Table 1: Solvent Systems for Extraction of Polar Amino Alcohols

Solvent SystemVolume RatioApprox. Dielectric Constant (ε)Solubilizing MechanismRelative Extraction Efficiency
Pure DCM100:09.1Dispersion forcesVery Low
Pure EtOAc100:06.0Weak H-bond acceptorLow
EtOAc / EtOH4:1~10.5H-bond donor & acceptorModerate
DCM / iPrOH3:1~12.5Strong H-bond disruptionHigh
Chloroform / MeOH9:1~8.0Strong dipole disruptionVery High
Experimental Protocols
Protocol 1: Free-Basing and Biphasic Extraction

Causality Note: Amino alcohols have high aqueous solubility. Saturating the aqueous layer with NaCl (salting-out) decreases the solubility of the organic molecule in water, forcing it into the mixed organic phase.

  • Dissolution: Dissolve the ((2R,4S)-4-fluoropyrrolidin-2-yl)methanol HCl salt in a minimum volume of deionized water (e.g., 1 g in 5 mL H₂O).

  • Neutralization: Slowly add solid NaHCO₃ until the pH reaches ~8.5–9.0.

    • Self-Validation: Gas evolution (CO₂) will visibly cease when neutralization is complete.

  • Salting-Out: Add solid NaCl to the aqueous layer until fully saturated (undissolved salt remains at the bottom).

  • Extraction: Extract the aqueous phase with 3 x 15 mL of a DCM/iPrOH (3:1 v/v) mixture.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: N-Boc Protection for Enhanced Organic Solubility

Causality Note: Performing this reaction in a mildly basic organic suspension ensures the HCl salt is neutralized and immediately reacts with Boc₂O before the highly polar free base can precipitate out of solution.

  • Suspension: Suspend ((2R,4S)-4-fluoropyrrolidin-2-yl)methanol HCl (1.0 eq) in DCM (10 mL/g).

  • In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes at room temperature.

    • Self-Validation: The cloudy suspension will begin to clear and become homogeneous as the free base forms[4].

  • Addition: Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. The mixture will become a completely transparent solution as the highly soluble Boc-protected product is generated.

  • Workup: Wash the organic layer with 10% aqueous citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

Decision Workflow

G Start Compound State: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol CheckSalt Is it the HCl Salt? Start->CheckSalt FreeBase Neutralize (NaHCO3) Extract with DCM/iPrOH (3:1) CheckSalt->FreeBase Yes CheckApp Determine Downstream Application CheckSalt->CheckApp No (Free Base) FreeBase->CheckApp Synthesis Multi-step Organic Synthesis CheckApp->Synthesis DirectUse Direct in situ Use (e.g., as a nucleophile) CheckApp->DirectUse Protect Derivatization: N-Boc or O-TBS Protection Synthesis->Protect CoSolvent Solvent Blending: Use Polar Aprotic (DMF/DMAc) DirectUse->CoSolvent

Workflow for solubilizing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol based on application.

References
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: International Journal of Biological Macromolecules (PubMed) URL:[Link]

  • The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL:[Link]

  • AUTOTAXIN INHIBITORS COMPRISING A HETEROAROMATIC RING-BENZYL-AMIDE-CYCLE CORE (EP 3022202 B1)

Sources

Optimization

Technical Support Center: Strategies for Preventing Epimerization of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol in Coupling Reactions

Welcome to the technical support center for handling and utilizing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling and utilizing ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable chiral building block into their synthetic routes. We provide in-depth troubleshooting advice and frequently asked questions to help you mitigate the risk of epimerization during crucial coupling steps, ensuring the stereochemical integrity of your target molecules.

Troubleshooting Guide: Addressing Epimerization in Real-Time

This section is structured to help you diagnose and solve specific issues you may encounter during your coupling reactions involving ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol.

Q1: I'm observing a significant amount of the undesired (2S,4S) diastereomer in my product after an amide coupling reaction. What is the likely cause and how can I fix it?

A1: The appearance of the (2S,4S) diastereomer indicates that epimerization is occurring at the C2 position of the pyrrolidine ring. This is a common challenge when coupling chiral amines, especially those with adjacent functional groups. The primary mechanism involves the reversible deprotonation of the α-proton at the C2 position, facilitated by the base used in the coupling reaction. The resulting planar enamine intermediate can be re-protonated from either face, leading to a mixture of diastereomers.

Immediate Corrective Actions:

  • Lower the Reaction Temperature: Temperature significantly influences the rate of epimerization.[1][2] If your current protocol is running at room temperature or elevated temperatures, immediately attempt the reaction at 0 °C or even -20 °C. Lower temperatures disfavor the deprotonation event and can significantly preserve the stereochemical integrity.[1]

  • Re-evaluate Your Choice of Base: The strength and steric hindrance of the base are critical factors.[3]

    • Avoid Strong, Non-hindered Bases: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can readily abstract the α-proton.

    • Switch to a More Hindered or Weaker Base: Consider using a bulkier base like 2,4,6-trimethylpyridine (TMP) or N-methylmorpholine (NMM).[4] These bases are less likely to access the sterically encumbered C2 proton. In some cases, for highly reactive coupling agents, a very weak base like pyridine can be effective.[5]

  • Change Your Coupling Reagent: The choice of coupling reagent dictates the reactivity of the activated carboxylic acid and can influence the propensity for epimerization.[3][6]

    • High-Risk Reagents: Carbodiimides like DCC or EDC, when used alone, can lead to the formation of highly reactive intermediates that promote epimerization.[7]

    • Low-Risk Alternatives:

      • Uronium/Aminium Salts with Additives: Reagents like HATU, HBTU, or HCTU, especially when paired with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are known to suppress racemization.[7][8][9] COMU, an Oxyma-based reagent, is particularly effective and often requires only one equivalent of a weak base.[9]

      • Phosphonium Salts: Reagents like PyBOP or DEPBT are also excellent choices for minimizing epimerization.[7] DEPBT is noted for its effectiveness with easily epimerized amino acids.[7]

      • T3P (n-Propylphosphonic Anhydride): This reagent, in combination with a weak base like pyridine, has proven to be very effective in minimizing epimerization, even on a large scale.[5]

Q2: My reaction is sluggish at lower temperatures, and I'm still seeing some epimerization. How can I improve the reaction rate without compromising stereochemical purity?

A2: Balancing reaction kinetics and stereochemical control is a common optimization challenge. If lowering the temperature has led to an incomplete reaction, consider the following multi-faceted approach:

  • Optimize Your Solvent System: The polarity of the solvent can influence the stability of the enamine intermediate.[1]

    • Less Polar Solvents: Switching from highly polar aprotic solvents like DMF or NMP to less polar options such as dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes reduce the rate of epimerization.[1]

    • Solvent Mixtures: A mixture of solvents, for example, DCM/DMF, can sometimes provide a good balance of solubility and suppression of side reactions.

  • Pre-activation of the Carboxylic Acid: Instead of adding all reagents at once, pre-activating the carboxylic acid with the coupling reagent and additive (if applicable) for a short period (5-10 minutes) at a low temperature before adding the ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol can be beneficial. This ensures that the activated species is readily available for coupling, potentially allowing the reaction to proceed more quickly at a lower temperature.

  • Consider a "Greener" Approach in Aqueous Media: Recent studies have shown that amide bond formation can be achieved in water using specific surfactant systems and coupling reagents like COMU with a base such as 2,6-lutidine.[10] This unconventional approach has been shown to reduce epimerization in some cases.[10]

Frequently Asked Questions (FAQs)

Q3: What is the underlying chemical reason for the susceptibility of the C2 position to epimerization?

A3: The susceptibility to epimerization at the C2 position is due to the acidity of the proton at that stereocenter. This is a common phenomenon in proline and its derivatives. The C2 proton is alpha to both the nitrogen atom of the pyrrolidine ring and, after acylation during the coupling reaction, the newly formed amide carbonyl group. Both of these groups can stabilize the negative charge of the conjugate base formed upon deprotonation, making the proton more acidic and susceptible to abstraction by a base. The resulting planar enamine intermediate can then be re-protonated from either face, leading to loss of stereochemical information.

Q4: How does the fluorine atom at the C4 position influence the reaction?

A4: The fluorine atom at the C4 position has a significant stereoelectronic influence on the pyrrolidine ring. The strong inductive effect of the fluorine atom enforces a particular pucker on the five-membered ring.[11][12] This conformational constraint can impact the accessibility of the C2 proton and the overall reactivity of the molecule. The gauche effect between the fluorine and the nitrogen atom also plays a role in stabilizing certain ring conformations.[12][13] While the fluorine atom does not directly participate in the epimerization mechanism at C2, its influence on the ring's conformation can subtly affect the kinetics of the deprotonation and reprotonation steps.

Q5: Are there any special handling or storage recommendations for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol to maintain its integrity?

A5: Yes, proper handling and storage are crucial. ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is typically supplied as a hydrochloride salt, which is a stable, often crystalline solid.[14]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15][16]

  • Handling: When weighing and dispensing, avoid breathing the dust and ensure adequate ventilation.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] The free base is generated in situ during the reaction by the addition of a suitable base. It is generally not recommended to isolate and store the free base for extended periods, as it may be less stable than the hydrochloride salt.

Q6: Can you provide a recommended starting protocol for a low-epimerization coupling reaction?

A6: Certainly. The following protocol using T3P and pyridine is a robust starting point for minimizing epimerization.

Recommended Low-Epimerization Amide Coupling Protocol

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride (1.1 eq) in a suitable aprotic solvent (e.g., ethyl acetate or THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (3.0 eq) to the mixture.

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Coupling Reagent:

    • Slowly add T3P (1.5 eq, typically as a 50% solution in ethyl acetate) to the cooled reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC). The reaction is often complete within a few hours.

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

This protocol leverages a mild coupling reagent and a weak base at a reduced temperature to create conditions that strongly disfavor epimerization.[5]

Visualizing the Problem: The Epimerization Mechanism

The following diagram illustrates the base-mediated epimerization pathway at the C2 position of the pyrrolidine ring during an amide coupling reaction.

Epimerization_Mechanism cluster_0 Step 1: Coupling & Proton Abstraction cluster_1 Step 2: Reprotonation Start ((2R,4S)-Isomer) Coupled Intermediate Enamine Planar Enamine Intermediate Start->Enamine + Base - H⁺ (at C2) Desired Desired (2R,4S) Product (Retention) Enamine->Desired + H⁺ (re-face attack) Epimer Epimerized (2S,4S) Product (Inversion) Enamine->Epimer + H⁺ (si-face attack)

Mechanism of C2 epimerization.

Data Summary: Impact of Coupling Reagents on Stereochemical Purity

The selection of the coupling reagent and additive is arguably the most critical factor in controlling epimerization. The table below summarizes the relative performance of common coupling systems.

Coupling SystemBase Commonly UsedRelative Epimerization RiskKey Advantages
DCC or EDC (alone) TEA, DIPEAHighInexpensive, simple to use.
HATU/HOAt DIPEA, NMMVery LowHigh efficiency, excellent for hindered couplings.[8]
HCTU/OxymaPure DIPEA, NMMVery LowGood solubility, reduced hazard profile compared to benzotriazoles.[9]
COMU 2,6-Lutidine, DIPEAVery LowHighly efficient, requires only 1 eq. of base, water-soluble byproducts.[9][10]
DEPBT TEA, DIPEAVery LowParticularly effective for easily epimerized substrates.[7]
T3P PyridineVery LowCost-effective, water-soluble byproducts, scalable.[5]

References

  • Hartmann, M., et al. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Retrieved from [Link]

  • Beilstein Journals. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from [Link]

  • ACS Publications. (2018, October 2). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (1999). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • Chemical Communications (RSC Publishing). (2018, April 16). Minimising conformational bias in fluoroprolines through vicinal difluorination. DOI:10.1039/C8CC01493K. Retrieved from [Link]

  • PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • Accounts of Chemical Research. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • ACS Publications. (2019, October 21). Epimerization-Free Preparation of C-Terminal Cys Peptide Acid by Fmoc SPPS Using Pseudoproline-Type Protecting Group. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009, January 21). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (n.d.). Fluorine effect on proline conformation. (A) pyrrolidine ring puckers.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, July 24). Mechanisms and Synthetic Applications of Cyclic, Nonstabilized Isodiazenes: Nitrogen-Atom Insertion into Pyrrolidines and Related Rearrangements. Retrieved from [Link]

  • Organic Letters. (2015, August 7). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide and Peptide Bond Formation in Water at Room Temperature. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Epimerization of C5 of an N-hydroxypyrrolidine in the synthesis of swainsonine related iminosugars. Retrieved from [Link]

  • ResearchGate. (2026, March 8). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • PMC - NIH. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

  • PMC. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • Nature. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2021, January 8). What are good peptide coupling reagents when epimerization is not a concern?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Epimerization- and Protecting-Group-Free Synthesis of Peptidomimetic Conjugates from Amphoteric Amino Aldehydes. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Handling and storage stability guidelines for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Technical Support Center: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Welcome to the technical support guide for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and its common salt forms (e.g., hydrochloride). This document prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Welcome to the technical support guide for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and its common salt forms (e.g., hydrochloride). This document provides in-depth guidelines for optimal handling, storage, and stability, alongside troubleshooting advice for common experimental challenges. As a crucial chiral building block in medicinal chemistry and drug development, ensuring its integrity is paramount for reproducible and successful outcomes.

Section 1: Core Compound Profile & Quick Reference

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a bifunctional molecule featuring a secondary amine within a pyrrolidine ring and a primary alcohol. The presence of a fluorine atom at the C4 position significantly modulates the electronic properties of the molecule, particularly the basicity (pKa) of the amine, through a strong inductive effect. This structural feature is often exploited to fine-tune the physicochemical properties of drug candidates.[1]

Below is a summary of key data for the hydrochloride salt, the most common commercial form.

PropertyValueSource(s)
Chemical Name [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride[2]
CAS Number 1147110-60-8[2]
Molecular Formula C₅H₁₁ClFNO[3][4]
Molecular Weight 155.60 g/mol [3][5]
Typical Appearance Off-white to white solid[4]
Primary Hazard Class Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[2][3]
Recommended Storage 2-8°C, under inert atmosphere (Argon or Nitrogen) [3][6][7]

Section 2: Essential Handling and Storage Protocols

Adherence to proper handling and storage protocols is the most critical factor in preserving the chemical integrity of this reagent. The secondary amine and primary alcohol moieties are susceptible to atmospheric oxidation and moisture.

Experimental Protocol: Receiving and Storing the Reagent
  • Initial Inspection: Upon receipt, immediately inspect the container seal for any breaches. The compound should be a free-flowing solid. Any discoloration (e.g., yellow or brown tint) or clumping may indicate exposure to air or moisture.

  • Inert Atmosphere Backfill: Before initial opening, transfer the manufacturer's container into an inert atmosphere glovebox or glovebag. If a glovebox is unavailable, create a positive pressure of argon or nitrogen over the container immediately after briefly opening it in a fume hood.

  • Aliquoting: Weigh out the desired quantities into smaller, tared vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to the environment during repeated use.

  • Sealing and Labeling: Securely seal the aliquots and the main stock container with high-quality caps and wrap the cap-vial interface with Parafilm® or a similar laboratory film as a secondary barrier.

  • Storage: Place all containers in a desiccator cabinet located in a cold room or refrigerator maintained at 2-8°C.[3][7] The desiccant prevents moisture ingress in case of minor seal imperfections, while the low temperature slows the rate of any potential degradation reactions.

Workflow for Reagent Handling

G cluster_0 Receiving & Initial Handling cluster_1 Preparation & Storage A Receive Reagent B Inspect Container Seal & Reagent Appearance A->B C Transfer to Inert Atmosphere (Glovebox/Fume Hood + N2) B->C D Aliquot into Tared Vials C->D E Securely Seal All Containers (Cap + Parafilm®) D->E F Store at 2-8°C in Desiccator E->F

Caption: Workflow for receiving and storing the reagent.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol in experimental settings.

Q1: My compound, which should be an off-white solid, has developed a yellow or brown tint. Can I still use it?

A1: Discoloration is a primary indicator of potential degradation, most commonly due to oxidation of the amine.

  • Causality: Secondary amines, especially on electron-rich rings, can be susceptible to air oxidation over time, forming colored impurities like nitroxides or other oxidized species. This process is accelerated by light and ambient temperatures.

  • Troubleshooting Steps:

    • Do not assume it is unusable. The discoloration may be due to a minor surface impurity.

    • Perform Analytical Checks: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire a ¹H NMR spectrum. Compare it against the reference spectrum from the supplier or a trusted database. Look for a general broadening of signals or the appearance of new, unidentifiable peaks.

    • LC-MS Analysis: An LC-MS analysis is highly recommended. It will provide a clear percentage of the main component versus impurities.

    • Decision: If the purity is >95% by NMR and LC-MS with only minor colored impurities, it may be usable for non-critical steps. For sensitive reactions, purification (e.g., recrystallization or column chromatography if it's the free base) or purchasing a new batch is strongly advised.

Q2: My reaction yield is significantly lower than expected. Could the reagent be the problem?

A2: Yes, compromised reagent quality is a frequent cause of poor reaction outcomes.

  • Causality:

    • Degradation: If the compound has degraded, the effective molar quantity of the active reagent is lower than calculated based on the weighed mass.

    • Hydration: The hydrochloride salt is hygroscopic. Absorbed water will not only add mass (leading to an overestimation of the reagent's moles) but can also interfere with moisture-sensitive reactions (e.g., those using organometallics or strong bases).

  • Troubleshooting Steps:

    • Review Storage: Confirm that the material was stored under the recommended conditions (2-8°C, inert, dry).[3][6]

    • Analytical Validation: Before starting a critical reaction, run a quick purity check via NMR or LC-MS on your current stock. This is a crucial self-validating step.

    • Drying: If water is suspected, the material can be dried under high vacuum for several hours before use. Note that this is more effective for surface moisture than for bound hydrates.

    • Consider the Salt Form: If you are using the hydrochloride salt in a reaction that requires the free amine, ensure your protocol includes a stoichiometric amount of base (e.g., triethylamine, DIPEA) to liberate the free amine in situ. Incomplete neutralization will leave the amine protonated and non-nucleophilic, drastically reducing yield.

Troubleshooting Workflow for Suspected Degradation

G A Observe Issue (e.g., Discoloration, Low Yield) B Review Handling & Storage Log (Temp, Inert Gas, Exposure?) A->B C Perform Analytical Check (¹H NMR, LC-MS) B->C D Compare Data to Reference Spectrum/ Supplier Certificate of Analysis C->D E Purity >95%? D->E F Proceed with Caution or Consider Purification E->F Yes G Quarantine Batch & Procure New, Verified Reagent E->G No

Caption: Decision workflow for handling suspected reagent degradation.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is storage at 2-8°C under an inert atmosphere so critical? A: This compound has two reactive functional groups: a primary alcohol and a secondary amine. Low temperatures (2-8°C) reduce the kinetic rate of any potential decomposition or side reactions.[3] An inert atmosphere of nitrogen or argon is essential to displace oxygen and moisture, preventing oxidation of the amine and hydrolysis or hydration of the hygroscopic salt form.

Q: What are the main chemical incompatibilities I should be aware of? A: Avoid strong oxidizing agents, as they can react with the alcohol and amine groups. Strong acids, acid anhydrides, and acid chlorides are also incompatible and will react exothermically with the amine and alcohol.[8]

Q: What is the difference in handling the hydrochloride salt versus the free base? A:

  • Hydrochloride Salt: Typically a more stable, crystalline solid that is easier to handle and weigh. It is often more soluble in polar protic solvents like water or methanol.[9] Remember that the amine is protonated and not nucleophilic until a base is added.

  • Free Base: The free amine is nucleophilic and ready for reactions like N-alkylation or acylation. However, it is often an oil or low-melting solid and is generally more prone to air oxidation than the salt form. It requires stricter handling under an inert atmosphere.

Q: Can I use methanol as a solvent for this compound? A: Yes, methanol is a suitable solvent for dissolving the hydrochloride salt.[9][10] However, be aware that if you are performing a reaction where the primary alcohol of the reagent is meant to react (e.g., esterification), using a large excess of methanol as the solvent could lead to competitive side reactions. Always consider the chemistry of your specific application when selecting a solvent.

References

  • BLDpharm. (n.d.). 623583-08-4|((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
  • Redox. (2022, May 24). Safety Data Sheet Methanol.
  • Chemwatch. (n.d.). [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information.
  • Advanced ChemBlocks. (2026, March 17). ((2R,4R)-4-fluoropyrrolidin-2-yl)methanol hydrochloride.
  • Silaghimov, N. et al. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • Thermo Fisher Scientific. (2013, January 4). Methanol MSDS.
  • BLDpharm. (n.d.). 2206737-78-0|((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol.
  • Chemwatch. (n.d.). [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information.
  • Merck. (n.d.). 安全資料表 (Safety Data Sheet).
  • SAFIN.NET. (2024, August 20). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol.
  • Agilent. (2024, August 23). Methanol - Safety Data Sheet.
  • ChemUniverse. (n.d.). ((2S,4R)-4-fluoropyrrolidin-2-yl)methanol hydrochloride.

Sources

Optimization

Technical Support Center: Safe Scaling of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Production

Welcome to the technical support center for the safe and scalable production of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the safe and scalable production of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral building block. The introduction of fluorine into pyrrolidine structures can significantly enhance the biological activity of molecules, making this intermediate a key component in medicinal chemistry.[1][2] However, the unique properties of fluorine and the chiral nature of the molecule present specific challenges during scale-up.[3][4]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and process safety management standards. Our goal is to empower you to anticipate and address potential issues, ensuring a safe, efficient, and reproducible synthesis process.

I. Troubleshooting Guide: From Lab to Pilot Plant

Scaling up any chemical synthesis requires careful consideration of factors that may be negligible at the bench scale.[3][4][5] For ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, particular attention must be paid to reaction kinetics, heat transfer, and the handling of potentially hazardous reagents.

Issue 1: Poor Yield and/or Low Diastereoselectivity in the Fluorination Step

Question: We are experiencing a significant drop in yield and a loss of diastereoselectivity for the desired (2R,4S) isomer during the fluorination of our protected (2R,4R)-4-hydroxypyrrolidine-2-carboxylate precursor upon scaling from a 10g to a 1kg scale. What are the likely causes and how can we rectify this?

Answer: This is a common challenge when scaling up stereoselective reactions.[3] The root causes often lie in a combination of factors related to reaction conditions and reagent handling.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Recommendations
Inadequate Temperature Control The fluorination reaction is often exothermic. Localized "hot spots" in a large reactor can lead to side reactions and epimerization, thus reducing diastereoselectivity.[3]1. Improve Heat Transfer: Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a consistent internal temperature. Consider using a jacketed reactor with a reliable temperature control unit. 2. Controlled Reagent Addition: Implement a slow, controlled addition of the fluorinating agent using a dosing pump. This will help to manage the exotherm and prevent temperature spikes.[5]
Moisture Sensitivity Many fluorinating agents are sensitive to moisture, which can lead to decomposition and the formation of byproducts.[6] Water content that was insignificant at the lab scale can become a major issue in a larger reactor with more surface area and potentially longer reaction times.[3]1. Use Anhydrous Conditions: Thoroughly dry all glassware and the reactor before use. Use anhydrous solvents and reagents. 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]
Choice of Fluorinating Agent The reactivity and handling requirements of fluorinating agents vary significantly.[6][7] An agent that works well on a small scale may not be practical or safe for larger quantities.1. Re-evaluate the Fluorinating Agent: For scale-up, consider using more manageable and safer alternatives to highly reactive agents like elemental fluorine.[1][6] Reagents such as diethylaminosulfur trifluoride (DAST) or commercially available N-F reagents can be effective.[8] 2. Consult Safety Literature: Thoroughly review the Safety Data Sheet (SDS) and other safety literature for the chosen fluorinating agent to understand its hazards and handling requirements.[9][10][11]
Mixing Efficiency Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions and affecting selectivity.[4]1. Optimize Stirring: Ensure the stirrer design and speed are appropriate for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can improve mixing efficiency.
Issue 2: Difficulties in Isolating and Purifying the Final Product

Question: We are struggling with the purification of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. The crude product contains several impurities that are difficult to remove by standard crystallization. What strategies can we employ?

Answer: Purification of chiral amines and their derivatives can be challenging due to the presence of diastereomers and other closely related impurities. A multi-step purification strategy is often necessary.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Recommendations
Presence of Diastereomers Incomplete stereoselectivity in the fluorination or subsequent reduction steps will result in the presence of other diastereomers of 4-fluoropyrrolidin-2-yl)methanol.1. Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is the most reliable method for separating enantiomers and diastereomers.[12][13][14] 2. Diastereomeric Salt Formation: React the crude product with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by fractional crystallization.
Residual Protecting Groups Incomplete deprotection of the pyrrolidine nitrogen or the hydroxyl group will lead to impurities.1. Monitor Reaction Completion: Use techniques like TLC, HPLC, or NMR to ensure the deprotection reaction has gone to completion before workup. 2. Optimize Deprotection Conditions: If the reaction is sluggish, consider adjusting the temperature, reaction time, or the amount of deprotecting agent.
Byproducts from the Reduction Step The reduction of the carboxylic acid or ester to the alcohol can sometimes lead to over-reduction or other side reactions.1. Choice of Reducing Agent: Select a reducing agent that is selective for the desired transformation. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent, but may not be suitable for all substrates. Less reactive hydrides might offer better selectivity. 2. Controlled Addition: Add the substrate to the reducing agent slurry at a controlled rate and low temperature to minimize side reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling, storage, and analysis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and its precursors.

Safety and Handling

Q1: What are the primary safety hazards associated with the synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol?

A1: The main hazards stem from the fluorinating agents used and the potential for exothermic reactions.[5][15] Fluorinating agents can be corrosive, toxic, and highly reactive.[6][7] It is crucial to conduct a thorough process safety assessment before scaling up any reaction.[15][16][17][18] This involves evaluating the thermal stability of all reactants, intermediates, and products.

Q2: What personal protective equipment (PPE) should be worn when handling ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and its intermediates?

A2: Always consult the Safety Data Sheet (SDS) for specific recommendations.[9][10][11] As a general guideline, appropriate PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[9]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated fume hood.[19] A respirator may be necessary for certain operations, based on a risk assessment.

Process Scale-Up and Control

Q3: How can we ensure consistent chiral purity when moving from lab to pilot scale?

A3: Maintaining high enantiomeric and diastereomeric purity during scale-up requires strict control over reaction parameters.[3]

  • Raw Material Quality: Ensure the starting materials, especially the chiral precursor, are of high and consistent purity.

  • Process Analytical Technology (PAT): Where feasible, implement in-process monitoring to track the reaction progress and the formation of stereoisomers.

  • Robust Process Development: Invest time in understanding the critical process parameters (CPPs) that affect stereoselectivity, such as temperature, concentration, and catalyst loading.[3]

Q4: What are the key considerations for choosing a suitable reactor for this process?

A4: The choice of reactor is critical for both safety and process efficiency.

  • Material of Construction: The reactor material should be compatible with all reactants and solvents, especially the corrosive fluorinating agents. Glass-lined or Hastelloy reactors are often suitable.

  • Heat Transfer Capability: The reactor must have an efficient cooling system to manage the exotherm of the fluorination step.[5]

  • Agitation: The reactor should be equipped with an agitator that provides good mixing to ensure homogeneity and prevent localized concentration gradients.

Analytical and Quality Control

Q5: What are the recommended analytical methods for determining the chiral purity of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol?

A5: Several methods can be used to assess chiral purity, with chiral chromatography being the most common.[12][13]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers and diastereomers.[13]

  • Chiral Supercritical Fluid Chromatography (SFC): Offers faster analysis times and reduced solvent consumption compared to HPLC.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent can allow for the differentiation and quantification of enantiomers.[13] ¹⁹F NMR can be particularly useful for analyzing fluorinated compounds.[20]

Q6: How should ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol be stored to ensure its stability?

A6: As a general practice for chiral amines and alcohols, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19] For long-term storage, refrigeration or freezing at -20°C is often recommended.[19]

III. Visualizing the Workflow

Process Safety Management Workflow

To ensure a safe scale-up, a systematic approach to process safety management is essential. The following diagram illustrates a typical workflow for assessing and mitigating risks.

ProcessSafetyWorkflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Assessment cluster_2 Phase 3: Risk Mitigation & Control A Identify Raw Materials & Intermediates B Review Chemical Reactivity & Thermal Hazards A->B C Assess Toxicity & Exposure Limits B->C D Evaluate Reaction Conditions (Temperature, Pressure) C->D Input E Analyze Potential for Runaway Reactions D->E F Assess Scale-up Effects on Heat & Mass Transfer E->F G Implement Engineering Controls (e.g., Reactor Design, Cooling Systems) F->G Input H Define Safe Operating Procedures & Operator Training G->H I Establish Emergency Response Plan H->I J Continuous Monitoring & Review I->J

Caption: A workflow for process safety management during scale-up.

General Synthesis and Chiral Control Logic

The synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol typically involves the stereoselective fluorination of a hydroxyproline derivative followed by reduction. The diagram below outlines this logical progression.

SynthesisLogic Start Starting Material (e.g., (2S,4R)-4-Hydroxyproline) Step1 Step 1: Protection & Epimerization Key Considerations: - Protecting group stability - Control of epimerization conditions Start->Step1 Protect & Modify Step2 Step 2: Stereoselective Fluorination Critical Parameters: - Choice of fluorinating agent - Temperature control - Anhydrous conditions Step1->Step2 Introduce Fluorine Step3 Step 3: Reduction of Carboxylic Acid/Ester Key Considerations: - Selectivity of reducing agent - Workup procedure Step2->Step3 Reduce to Alcohol Step4 Step 4: Deprotection & Purification Challenges: - Complete removal of protecting groups - Separation of diastereomers Step3->Step4 Isolate End Final Product ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Step4->End

Caption: Logical flow for the synthesis of the target molecule.

IV. References

  • (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid - Synquest Labs. (URL: )

  • Scalable production challenges for chiral pharmaceutical intermediates - Benchchem. (URL: )

  • Large-scale synthesis of fluorinated drugs relies on F2 chemistry. (URL: )

  • How Comprehensive Process Safety Assessments Protect Pharma Manufacturing. (URL: )

  • Process Safety and Disaster Prevention Management | EHS & Quality | SUMITOMO CHEMICAL :: Pharma Solutions Division. (URL: )

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC. (URL: [Link])

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC. (URL: [Link])

  • Handling Hazardous Reactions During Intermediate Synthesis - At Tianming Pharmaceutical. (URL: )

  • Why Comprehensive Process Safety Assessments Matter in Pharmaceutical Manufacturing. (URL: )

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (URL: [Link])

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (URL: [Link])

  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (URL: [Link])

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (URL: [Link])

  • BP-41027 - BroadPharm. (URL: )

  • Fluorine enables separation-free 'chiral chromatographic analysis' | EurekAlert!. (URL: [Link])

  • Process Safety Management Support for a Pharmaceutical Manufacturer - Antea Group. (URL: [Link])

  • Fluorinating agents - ACS GCI Pharmaceutical Roundtable. (URL: [Link])

  • [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. (URL: [Link])

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile - ResearchGate. (URL: [Link])

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (URL: [Link])

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC. (URL: [Link])

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. (URL: [Link])

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (URL: [Link])

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. (URL: [Link])

  • SAFETY DATA SHEET - SAFIN.NET. (URL: )

  • Advances in chiral analysis: from classical methods to emerging technologies. (URL: [Link])

    • ANALYTICAL METHODS. (URL: [Link])

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination - Benchchem. (URL: )

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • Practical syntheses of 4-fluoroprolines - PMC. (URL: [Link])

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (URL: [Link])

  • Advances in chiral analysis: from classical methods to emerging technologies - Unipd. (URL: )

  • One-pot stereoselective synthesis of 2-acylaziridines and 2-acylpyrrolidines from N-(propargylic)hydroxylamines. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Navigating Steric Challenges with ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

Welcome to the dedicated technical support guide for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This valuable chiral building block, notable for its fluorinated pyrrolidine core, is increasingly utilized in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. This valuable chiral building block, notable for its fluorinated pyrrolidine core, is increasingly utilized in the development of novel therapeutics, including DPP-IV inhibitors.[1][2] However, its inherent stereochemistry and substitution pattern present significant steric challenges that can complicate synthetic transformations.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to help you, our fellow researchers and drug development professionals, anticipate and overcome these hurdles. We will delve into the causality behind common issues and provide field-proven strategies to ensure your reactions proceed efficiently and selectively.

Part 1: Foundational Concepts & General FAQs

This section addresses high-level questions regarding the molecule's inherent reactivity and the strategic planning required for its use.

Question 1: What are the primary reactive sites on ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, and how does steric hindrance impact each?

Answer: The molecule possesses two primary nucleophilic centers: the secondary amine of the pyrrolidine ring and the primary hydroxyl group of the C2-methanol substituent.

  • Secondary Amine (N-H): This site is significantly sterically hindered. The adjacent hydroxymethyl group at the C2 position, combined with the rigid five-membered ring structure, creates a crowded environment. Direct reactions with bulky electrophiles, such as secondary alkyl halides or heavily substituted acyl chlorides, will be slow and low-yielding.

  • Primary Alcohol (O-H): While primary alcohols are generally reactive, this one is attached to a stereochemically complex and bulky pyrrolidine ring. This makes it a "hindered primary alcohol," which can be particularly problematic in reactions that involve bulky transition states or intermediates, such as the Mitsunobu reaction.[3][4]

The 4-fluoro substituent also plays a role by inductively withdrawing electron density, which slightly reduces the nucleophilicity of the secondary amine.

Question 2: I'm planning a multi-step synthesis. Should I address the amine or the alcohol first?

Answer: A robust protecting group strategy is the most critical first step. Given that both the amine and alcohol are nucleophilic, attempting a reaction at one site without protecting the other will almost certainly lead to a mixture of products and purification difficulties.

Our Recommendation: Protect the more nucleophilic and sterically accessible nitrogen first. The N-Boc (tert-butyloxycarbonyl) group is an excellent choice. It is easily installed under standard conditions, is stable to a wide range of reagents you might use to modify the alcohol, and can be cleanly removed later. Once the amine is protected, you have greater flexibility to functionalize the hydroxyl group.

Below is a general decision workflow for planning your synthesis.

G start Start with ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol protect_N Protect the Amine (e.g., Boc2O, Et3N, DCM) start->protect_N is_O_target Is the final target O-functionalized? protect_N->is_O_target is_N_target Is the final target N-functionalized? deprotect_N Deprotect the Amine (e.g., TFA or HCl) is_N_target->deprotect_N Yes final_product Final Product is_N_target->final_product No is_O_target->is_N_target No modify_O Functionalize the -OH group is_O_target->modify_O Yes modify_O->is_N_target modify_N Functionalize the -NH group deprotect_N->modify_N modify_N->final_product deprotect_N_final Deprotect the Amine (if necessary)

Caption: General synthetic planning workflow.

Part 2: Troubleshooting Guide for N-Functionalization

Challenges at the sterically encumbered secondary amine are common. Here are solutions to the most frequent problems.

Problem: My direct N-alkylation with an aryl halide is failing. I see only starting material.

Causality: This is a classic case of steric hindrance preventing a standard SNAr or coupling reaction. The palladium-catalyzed Buchwald-Hartwig amination was developed specifically for such challenging C-N bond formations.[5] The key is the choice of ligand, which must be bulky enough to facilitate the crucial reductive elimination step with a hindered amine.[6]

Solutions & Recommended Protocol:

  • Switch to Buchwald-Hartwig Conditions: This is the most robust solution for coupling aryl halides or triflates with sterically hindered amines.

  • Ligand Selection is Critical: Do not use simple phosphine ligands like PPh₃. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) or ferrocene-based ligands (e.g., Josiphos). These ligands stabilize the palladium center and promote the difficult coupling.[5][7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or Lithium tert-butoxide (LiOtBu) are preferred over carbonates or phosphates for these hindered substrates.[8]

ParameterRecommendation for Hindered SubstratesRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand RuPhos, XPhos, BrettPhosBulky, electron-rich ligands that accelerate reductive elimination.[7]
Base LiHMDS, NaHMDS, LiOtBuStrong, non-nucleophilic bases that deprotonate the hindered amine without competing side reactions.
Solvent Toluene, DioxaneAnhydrous, non-coordinating solvents are essential for reaction efficiency.
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barrier.

Protocol 1: Buchwald-Hartwig Amination of N-Boc-protected ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

  • Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), N-Boc-((2R,4S)-4-fluoropyrrolidin-2-yl)methanol (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5.5 mol%).

  • Solvent and Base: Add anhydrous toluene, followed by the slow addition of LiHMDS (1.4 eq, 1M solution in THF).

  • Reaction: Heat the mixture to 100 °C and monitor by TLC or LC-MS. Reactions with hindered partners may require 12-24 hours.

  • Work-up: After completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Part 3: Troubleshooting Guide for O-Functionalization

Even the primary alcohol presents challenges due to the adjacent bulky ring.

Problem: The Mitsunobu reaction to install an ester or ether fails, resulting in low yield and recovered starting material.

Causality: The Mitsunobu reaction proceeds through a bulky alkoxyphosphonium intermediate.[4] When the alcohol is sterically hindered, the formation of this intermediate is slow, and the subsequent Sₙ2 displacement by the nucleophile is even slower.[3][9] This leads to decomposition of the Mitsunobu reagents and recovery of the starting alcohol.

Solutions & Recommended Protocol:

  • Modify the Mitsunobu Conditions: For esterification of hindered alcohols, switching from a standard carboxylic acid (like benzoic acid) to one with a lower pKa can significantly improve reaction rates and yields.[10] 4-Nitrobenzoic acid is an excellent choice for this purpose.[3]

  • Optimize Reagents: Diisopropyl azodicarboxylate (DIAD) is sometimes more effective than diethyl azodicarboxylate (DEAD) for hindered systems.

  • Adopt an Alternative Two-Step Approach: When the Mitsunobu reaction is intractable, a more reliable, albeit longer, route is to convert the alcohol into a good leaving group (e.g., a tosylate or mesylate) and then displace it with your nucleophile in a separate Sₙ2 reaction. This avoids the formation of the highly hindered phosphonium intermediate altogether.

Caption: Comparison of Mitsunobu vs. Two-Step Tosylation/Displacement.

Protocol 2: Modified Mitsunobu for Hindered Alcohols

  • Setup: To a solution of N-Boc-((2R,4S)-4-fluoropyrrolidin-2-yl)methanol (1.0 eq), 4-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored carefully by TLC. Extended reaction times may be necessary.[3]

  • Work-up: Concentrate the mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify by column chromatography. A common technique is to first precipitate most of the triphenylphosphine oxide by triturating the crude mixture with cold diethyl ether before chromatography.

By understanding the specific steric constraints of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, you can proactively select reaction conditions that favor your desired transformation, saving valuable time and resources in your research and development efforts.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Singh, R. P., & Umemoto, T. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. The Journal of Organic Chemistry, 76(9), 3113–3121. [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3298. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Mitsunobu Reaction. Chemistry Steps. [Link]

  • Bedke, D. K. (2011). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship, University of California. [Link]

  • Miyamura, S., et al. (2022). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 13(1), 3986. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives. [Link]

  • Cortes-Guzman, F., & Schafer, L. L. (2012). Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones. The Journal of Organic Chemistry, 77(23), 10688–10698. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Li, X. (2019). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 37(10), 1035-1049. [Link]

  • ResearchGate. (2018). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Link]

  • Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 40(42), 11105-11109. [Link]

  • Worthington, R. J., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 24(1), 229-234. [Link]

  • Wang, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]

  • Google Patents. (2009).

Sources

Reference Data & Comparative Studies

Validation

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol vs ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol

Comparative Analysis of ((2R,4S)- and ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol in Drug Discovery and Asymmetric Catalysis As chiral building blocks, fluorinated prolinol derivatives have revolutionized both peptidomimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of ((2R,4S)- and ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol in Drug Discovery and Asymmetric Catalysis

As chiral building blocks, fluorinated prolinol derivatives have revolutionized both peptidomimetic drug design and asymmetric organocatalysis. Specifically, the enantiomeric pair ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol —derived from trans-4-fluoro-D-proline and trans-4-fluoro-L-proline, respectively—offer researchers exquisite control over molecular conformation.

This guide provides an objective, data-driven comparison of these two enantiomers, detailing the stereoelectronic causality behind their behavior and providing validated protocols for their application.

Stereoelectronic Causality: The Fluorine Gauche Effect

The fundamental value of substituting a hydrogen atom with fluorine at the C4 position of a pyrrolidine ring lies in the stereoelectronic gauche effect [1]. Fluorine is highly electronegative; when placed on the pyrrolidine ring, the C–F bond strongly prefers to align gauche (synperiplanar) to the C–N⁺ bond to maximize hyperconjugative stabilization and minimize dipole repulsion[2].

For the trans-isomers—both (2S,4R) and its enantiomer (2R,4S)—this stereoelectronic demand forces the pyrrolidine ring to adopt a rigid Cγ-exo pucker [3].

  • In Drug Discovery: This rigidification pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon receptor binding (e.g., in collagen mimetics or DPP-4 inhibitors)[1].

  • In Organocatalysis: The predictable Cγ-exo pucker ensures that when these prolinols are converted into bulky silyl ethers, they effectively shield one face of the reactive enamine or iminium intermediate, leading to exceptional enantioselectivity[2].

G A C4-Fluorine Substitution B C-F / C-N+ Gauche Effect A->B C Cγ-exo Ring Pucker B->C D Pre-organized Transition State C->D F Enhanced Target Binding C->F E Enantioselective Catalysis D->E

Figure 1: Stereoelectronic causality pathway from C4-fluorination to functional outcomes.

Comparative Physicochemical & Structural Data

Because ((2R,4S)- and ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol are exact enantiomers, their scalar physicochemical properties (solubility, boiling point, pKa) are identical. Their divergence lies entirely in their interaction with chiral environments and polarized light.

Property((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol
CAS Number (HCl salt) 623583-09-5[4]1147110-60-8[5]
Stereochemical Lineage trans-4-fluoro-L-prolinoltrans-4-fluoro-D-prolinol
Preferred Ring Pucker Cγ-exo[1]Cγ-exo (enantiomeric space)[3]
Catalytic Output (Asymmetric) Yields Enantiomer A (Reaction dependent)Yields Enantiomer B (Exact opposite)
Molecular Weight (HCl salt) 155.60 g/mol 155.60 g/mol
Primary Application L-Peptidomimetics, OrganocatalysisD-Peptidomimetics, Organocatalysis

Validated Experimental Protocol: Synthesis of O-TBS Organocatalysts

To utilize these fluoroprolinols in MacMillan-type or Jorgensen-Hayashi asymmetric catalysis, the primary hydroxyl group must be protected with a bulky silyl ether. The following self-validating protocol ensures high yield and preserves enantiomeric purity.

Objective: Convert the fluoroprolinol hydrochloride salt into an O-tert-butyldimethylsilyl (TBS) ether catalyst.

  • Step 1: Free-basing and N-Boc Protection

    • Procedure: Dissolve 10.0 mmol of the fluoroprolinol HCl salt in 20 mL of anhydrous dichloromethane (DCM). Cool to 0 °C. Add 22.0 mmol of triethylamine (Et₃N), followed by the dropwise addition of 11.0 mmol of Di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature for 12 hours.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic amine. N-protection is strictly required to prevent unwanted N-silylation in the subsequent step, ensuring chemoselectivity.

  • Step 2: O-Silylation

    • Procedure: Isolate the N-Boc intermediate via standard aqueous workup. Dissolve in 15 mL of anhydrous N,N-dimethylformamide (DMF). Add 15.0 mmol of imidazole, followed by 12.0 mmol of TBSCl. Stir for 8 hours at room temperature.

    • Causality: The bulky TBS group provides the necessary steric hindrance. During catalysis, this bulk works in tandem with the Cγ-exo pucker to physically block one trajectory of incoming electrophiles.

  • Step 3: N-Boc Deprotection

    • Procedure: Treat the isolated O-TBS intermediate with a 20% trifluoroacetic acid (TFA) solution in DCM at 0 °C for 2 hours. Quench carefully with saturated NaHCO₃, extract with DCM, and concentrate under reduced pressure.

    • Causality: Removing the Boc group reveals the secondary amine, which is mechanistically required to form the covalent enamine/iminium catalytic intermediates.

  • Step 4: Validation (Self-Validating System)

    • Procedure: Analyze the final product using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol eluent).

    • Causality: Validating that the enantiomeric excess (ee) remains >99% is critical; any racemization during synthesis will exponentially degrade the enantioselectivity of the final catalytic reactions.

Workflow Step1 Step 1: Free Basing & N-Boc Protection Reagents: Boc2O, Et3N, DCM Yields N-Boc-fluoroprolinol Step2 Step 2: O-Silylation Reagents: TBSCl, Imidazole, DMF Yields N-Boc-O-TBS ether Step1->Step2 Step3 Step 3: N-Boc Deprotection Reagents: TFA, DCM (0°C to RT) Yields O-TBS fluoroprolinol Step2->Step3 Step4 Step4 Step3->Step4

Figure 2: Standardized workflow for converting fluoroprolinol salts into silyl ether organocatalysts.

Strategic Selection in Drug Development

When designing peptidomimetics, the choice between the (2R,4S) and (2S,4R) enantiomers dictates the spatial orientation of the entire pharmacophore.

  • Metabolic Stability: Both enantiomers replace a metabolically vulnerable C–H bond with a robust C–F bond, drastically reducing susceptibility to cytochrome P450-mediated oxidation.

  • Receptor Fit: If a biological target (e.g., a protease) naturally binds an L-proline derivative with a specific pucker, substituting it with the (2S,4R) enantiomer will lock the drug into the active geometry, boosting affinity[1]. Conversely, the (2R,4S) enantiomer is utilized when targeting unique allosteric sites or when designing D-peptide therapeutics that require absolute resistance to endogenous proteases.

References

  • NextSDS. "[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information." NextSDS Database.
  • NextSDS. "[(2S,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information." NextSDS Database.
  • Shoulders, M. D., et al. "Stereoelectronic and steric effects in side chains preorganize a protein main chain." Proceedings of the National Academy of Sciences (PNAS).
  • DeRider, M. L., et al. "A Stereoelectronic Effect on Turn Formation Due to Proline Substitution in Elastin-Mimetic Polypeptides." Journal of the American Chemical Society (JACS).
  • Improta, R., et al. "Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields." The Journal of Physical Chemistry B.

Sources

Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Pyrrolidin-2-yl Methanol Derivatives

Executive Summary Pyrrolidin-2-yl methanol (prolinol) and its derivatives are ubiquitous scaffolds in both organocatalysis and medicinal chemistry. However, the native non-fluorinated pyrrolidine ring often suffers from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolidin-2-yl methanol (prolinol) and its derivatives are ubiquitous scaffolds in both organocatalysis and medicinal chemistry. However, the native non-fluorinated pyrrolidine ring often suffers from high basicity (leading to poor membrane permeability and high efflux) and metabolic liabilities. The strategic substitution of hydrogen for fluorine at the C3 or C4 positions of the pyrrolidine ring fundamentally alters the molecule's physicochemical profile. This guide objectively compares the performance of fluorinated versus non-fluorinated prolinol derivatives, providing researchers with the mechanistic rationale and experimental frameworks needed to optimize these scaffolds.

Mechanistic Rationale: The "Fluorine Effect"

The incorporation of fluorine into the prolinol framework provides three distinct physicochemical advantages[1]:

  • pKa Attenuation (Inductive Effect): The strong electron-withdrawing nature of fluorine exerts an inductive effect on the adjacent secondary amine. For instance, in the optimization of KRAS G12C inhibitors, replacing a standard prolinol (pKa ~9.8) with a 3-fluoroprolinol reduced the pKa to 7.4, while a 3,3-difluoroprolinol further depressed it to 5.2[2]. This reduction in basicity is pivotal for minimizing recognition by efflux transporters like P-glycoprotein (P-gp), thereby enhancing blood-brain barrier (BBB) penetrance[2].

  • Conformational Pre-organization (The Gauche Effect): The highly polarized C–F bond interacts with the protonated amine via a charge-dipole interaction. This "fluorine-ammonium gauche effect" forces the dynamic pyrrolidine ring into a highly specific chair-like or envelope conformation. In organocatalytic ring-opening reactions, this stereoelectronic bias directly dictates the transition state geometry and subsequent regioselectivity, favoring chair-like transition structures over boat-like ones[3].

  • Metabolic Shielding: Blocking metabolically labile sites (such as the C3 or C4 positions) with fluorine prevents cytochrome P450-mediated oxidation, extending the intrinsic half-life of the pharmacophore.

Physicochemical & Pharmacokinetic Comparison

The following table summarizes the quantitative shifts in physicochemical properties upon fluorination of the prolinol scaffold.

DerivativeAmine pKaLipophilicity (LogD at pH 7.4)Conformational BiasPrimary Application Benefit
Pyrrolidin-2-yl methanol (Prolinol)~9.8LowDynamic (Envelope)Baseline scaffold for organocatalysis and ligand design.
3-Fluoro-pyrrolidin-2-yl methanol ~7.4ModerateC3-exo/endo biased (Gauche effect)Reduced basicity; improved BBB penetration; high stereocontrol[2],[3].
3,3-Difluoro-pyrrolidin-2-yl methanol ~5.2HighHighly restrictedAbrogated P-gp efflux liability; high metabolic stability[2].
Note: pKa values are approximated based on structural analogs from KRAS G12C inhibitor optimization studies[2].

Experimental Workflow

The logical progression for evaluating the impact of fluorination on a prolinol derivative requires a systematic transition from synthesis to in vitro ADME profiling.

G A 1. Structural Design (Prolinol vs Fluoroprolinol) B 2. Physicochemical Profiling (pKa & Lipophilicity) A->B Yields Candidates C 3. In Vitro ADME (MDCK-MDR1 & Microsomes) B->C Guides ADME D 4. Target Engagement (Binding Affinity) C->D Validates Stability E 5. Lead Selection (Optimized PK/PD) D->E Determines Lead

Workflow for evaluating fluorinated vs non-fluorinated prolinol derivatives.

Detailed Experimental Protocols

To objectively compare these derivatives, the following self-validating experimental methodologies must be employed.

Protocol 1: MDCK-MDR1 Bidirectional Permeability Assay

Objective: Assess whether the reduction in pKa via fluorination successfully mitigates P-glycoprotein (P-gp) mediated efflux at the BBB. Self-Validating Mechanism: By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport simultaneously, the assay internally controls for passive diffusion. The Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ) isolates active transport. Lucifer Yellow is included as a paracellular marker; if its permeability exceeds 100 nm/s, the well is discarded due to compromised tight junctions.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts. Culture for 4-5 days. Verify tight junction formation by measuring Transepithelial Electrical Resistance (TEER > 150 Ω·cm²).

  • Compound Preparation: Prepare 10 µM dosing solutions of the non-fluorinated and fluorinated prolinol derivatives in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Dosing:

    • A-B Transport: Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • B-A Transport: Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes.

    • Causality Note: Multiple time points are required to ensure transport kinetics remain linear and that sink conditions are maintained throughout the assay.

  • Quantification: Analyze samples via LC-MS/MS. A non-fluorinated prolinol typically exhibits an ER > 5 (strong efflux). The difluorinated analog should yield an ER < 2, validating successful evasion of P-gp transport[2].

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the metabolic stability gained by blocking the pyrrolidine ring with fluorine. Self-Validating Mechanism: The inclusion of a minus-NADPH control validates that any observed compound degradation is strictly cytochrome P450-dependent, ruling out chemical instability or non-specific binding to the assay plasticware.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Add the prolinol derivative (final concentration 1 µM) to the microsomal suspension. Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Maintain a parallel control well without NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 200 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality Note: The cold organic solvent instantly denatures and precipitates the microsomal proteins, halting CYP activity at the exact second of extraction to ensure accurate kinetic calculations.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

References[1] Title: Diastereodivergent Access to Syn and Anti 3,4-Substituted β-Fluoropyrrolidines: Enhancing or Reversing Substrate Preference

Source: Organic Letters (ACS Publications) URL: [Link][2] Title: Discovery and Optimization of a Potent, Efficacious, and Brain-Penetrant Inhibitor of KRAS G12C Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3] Title: Fluorine as a Regiocontrol Element in the Ring Openings of Bicyclic Aziridiniums Source: PMC - NIH URL: [Link]

Sources

Validation

Introduction: The Criticality of Chiral Purity in Fluorinated Pyrrolidine Scaffolds

An Expert's Guide to Chiral GC Analysis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: Protocols and Performance Benchmarks The ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol molecule is a valuable chiral building block in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Chiral GC Analysis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: Protocols and Performance Benchmarks

The ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol molecule is a valuable chiral building block in modern drug discovery. Its defined stereochemistry is fundamental, as enantiomers and diastereomers of a drug candidate can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this scaffold particularly attractive. Consequently, the ability to accurately and reliably determine the enantiomeric and diastereomeric purity of this intermediate is not merely a quality control metric; it is a prerequisite for advancing safe and effective therapeutics.

This guide provides an in-depth, field-tested protocol for the chiral gas chromatography (GC) analysis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. We will explore the scientific rationale behind key methodological choices, present a robust, validated protocol, and objectively compare its performance against alternative analytical technologies like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Core Challenge & Analytical Strategy: Volatility and Polarity

Direct analysis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol by gas chromatography is inherently problematic. The molecule contains both a secondary amine and a primary alcohol, two polar functional groups that engage in strong hydrogen bonding. This leads to low volatility and poor thermal stability, resulting in broad, tailing peaks and inadequate separation on most GC columns.[1][2]

The solution is a chemical modification step known as derivatization . By reacting the polar functional groups with a suitable reagent, we can convert the analyte into a more volatile and thermally stable derivative, making it amenable to GC analysis.[3] Our strategy hinges on a dual derivatization of both the amine and alcohol groups using an acylating agent, followed by separation on a chiral stationary phase (CSP).

cluster_prep Phase 1: Sample Preparation cluster_reaction Phase 2: Derivatization cluster_analysis Phase 3: Analysis A Analyte: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol B Dissolve in Anhydrous Solvent (e.g., Ethyl Acetate) A->B C Add Derivatization Reagent: Trifluoroacetic Anhydride (TFAA) B->C D Heat Reaction Vial (e.g., 60-70°C, 20 min) C->D E Cool to Room Temp D->E F Evaporate Excess Reagent (Under Nitrogen Stream) E->F G Reconstitute in Solvent F->G H Inject into Chiral GC-FID/MS G->H I Data Acquisition H->I J Peak Integration & Purity Calculation I->J

Figure 1: General experimental workflow for the chiral GC analysis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol.

Primary Protocol: Derivatization with TFAA followed by Chiral GC-FID

Our recommended primary method involves derivatization with Trifluoroacetic Anhydride (TFAA). This choice is deliberate; TFAA is a highly reactive acylating agent that efficiently converts both primary/secondary amines and alcohols into their corresponding trifluoroacetyl amides and esters.[4] These derivatives are significantly more volatile and thermally stable, and the presence of fluorine atoms enhances the response of an Electron Capture Detector (ECD), though a Flame Ionization Detector (FID) provides excellent universality and robustness for purity analysis.[4]

Detailed Experimental Protocol

1. Reagent and Sample Preparation:

  • Sample: Accurately weigh ~1-2 mg of the ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol sample into a 2 mL autosampler vial with a PTFE-lined cap.

  • Solvent: Use an anhydrous aprotic solvent such as Ethyl Acetate or Dichloromethane.

  • Derivatization Reagent: Use a high-purity, derivatization-grade Trifluoroacetic Anhydride (TFAA).[5]

2. Derivatization Procedure: [6]

  • Add 200 µL of anhydrous ethyl acetate to the vial containing the sample.

  • Add 100 µL of TFAA to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial in a heating block or oven at 60°C for 20 minutes.[7]

  • Allow the vial to cool to room temperature.

  • Gently evaporate the excess solvent and TFAA under a stream of dry nitrogen.

  • Reconstitute the dried residue in 1.0 mL of ethyl acetate for GC analysis.

3. Gas Chromatography Conditions:

ParameterRecommended SettingRationale
GC System GC with Flame Ionization Detector (FID)FID is robust, has a wide linear range, and is suitable for quantifying the major components and their stereoisomeric impurities.
Chiral Column Rt-βDEXcst (Fused Silica, 30 m x 0.25 mm ID, 0.25 µm film) or equivalent derivatized cyclodextrin-based CSP.[8]Cyclodextrin-based CSPs are well-established for separating a wide variety of chiral compounds, including derivatized amines and alcohols.[9]
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency and allows for faster analysis times, but Helium is a safer and more common alternative.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the derivatized analyte without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp, symmetrical peaks, which is crucial for accurate integration and resolution of closely eluting enantiomers.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C (hold 1 min), Ramp: 5 °C/min to 180°C (hold 5 min)An optimized temperature ramp is critical for achieving baseline separation. Slower ramps generally improve resolution (Rs) between enantiomeric peaks.[7][10]
Detector Temperature 280 °CPrevents condensation of the analyte post-separation and ensures a stable detector signal.
Data System Chromatography Data System (CDS) for control and analysisRequired for accurate peak integration, resolution calculation, and enantiomeric excess (ee) determination.

Method Validation and System Suitability

For this protocol to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13] Before running any sample sequence, a System Suitability Test (SST) must be performed using a sample of the racemic compound (or a sample spiked with the undesired enantiomer/diastereomer) to ensure the chromatographic system is performing adequately.

Key SST Parameters:

  • Resolution (Rs): The resolution between the desired enantiomer and its closest eluting stereoisomer should be ≥ 1.5 for baseline separation.

  • Tailing Factor (Tf): Should ideally be between 0.9 and 1.5 for symmetrical peaks.

  • Repeatability: Multiple injections of the same standard should show a relative standard deviation (RSD) of peak areas of < 2.0%.

A Define Analytical Target Profile (ATP): Measure Enantiomeric/Diastereomeric Purity B Analyte Properties: - Polar (Amine + Alcohol) - Low Volatility A->B C Decision: Direct GC is Unsuitable B->C D Path Forward: Derivatization Required C->D E Select Reagent: - Reacts with Amine & Alcohol? - Forms Volatile Derivative? D->E G Select Column: Chiral Stationary Phase (CSP) Needed D->G F Candidate: TFAA (Acylating Agent) E->F Yes I Optimize Parameters: - Oven Temperature Ramp - Carrier Gas Flow - Inlet Temperature F->I H Candidate: Derivatized Cyclodextrin (e.g., Rt-βDEXcst) G->H Broad Selectivity H->I J Validate Method (ICH Q2): - Specificity - Linearity & Range - Accuracy & Precision I->J

Figure 2: Logical decision-making workflow for chiral GC method development.

Performance Comparison with Alternative Technologies

While Chiral GC is a powerful technique for this analysis, it is essential for researchers to understand its position relative to other common chiral separation technologies like HPLC and SFC.[14]

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Partitioning between a gaseous mobile phase and a chiral liquid stationary phase.Partitioning between a liquid mobile phase and a chiral solid stationary phase.Partitioning between a supercritical fluid (CO2) mobile phase and a chiral solid stationary phase.
Sample Requirement Must be volatile and thermally stable (derivatization often required).[2]Sample must be soluble in the mobile phase. Derivatization is not typically needed for volatility.Sample must be soluble in the mobile phase (CO2 + co-solvent).
Speed Moderate to Fast. Runtimes are typically in the 15-30 minute range.Slower. Normal phase methods can have long equilibration times and run times.[15]Very Fast. Higher flow rates and low viscosity of CO2 lead to rapid separations, often <10 minutes.[14][16]
Resolution Excellent. High efficiency of capillary columns often leads to very high resolution.Good to Excellent. Depends heavily on the column (CSP) and mobile phase combination.[17]Excellent. Often provides superior or equivalent resolution to HPLC but in a fraction of the time.[18]
Solvent Consumption Very Low. Only carrier gas is consumed in significant quantities.High. Especially in normal phase chromatography, which uses organic solvents.Low ("Green"). Primarily uses recycled CO2, significantly reducing organic solvent waste.[14]
Best For... High-resolution analysis of volatile or semi-volatile compounds. Excellent for purity checks.Broad applicability, well-established technology. Good for both analytical and preparative scale.[17]High-throughput screening, rapid method development, and "green" analytical chemistry initiatives.[16]
Considerations The need for a derivatization step adds time and potential for analytical error.Can be slow; solvent disposal is a significant environmental and cost concern.Requires specialized instrumentation that is less common than HPLC systems.

Conclusion and Recommendations

For the specific task of determining the enantiomeric and diastereomeric purity of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, the Chiral Gas Chromatography method following TFAA derivatization is a highly reliable, robust, and high-resolution approach. Its low solvent consumption and the high efficiency of modern capillary columns make it an excellent choice for quality control and research laboratories.

While Chiral SFC offers significant advantages in speed and sustainability, the requirement for specialized equipment may be a barrier.[14] Chiral HPLC remains a viable, albeit slower, alternative, particularly if a non-volatile salt form of the analyte is being analyzed. The choice of technique will ultimately depend on the specific laboratory context, including available instrumentation, sample throughput requirements, and sustainability goals. However, for achieving definitive, high-resolution separation, the validated GC protocol detailed in this guide stands as a benchmark method.

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Alfa Chemistry. Chiral Derivatization Reagents - Analytical Chemical Products.
  • Sigma-Aldrich. Trifluoroacetic anhydride for GC derivatization, LiChropur™.
  • ResearchGate. Acylation Derivatization Reagents.
  • Sigma-Aldrich. Trifluoroacetic anhydride for GC derivatization, LiChropur™.
  • Sigma-Aldrich. Trifluoroacetic anhydride for GC derivatization, LiChropur™.
  • PMC. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Benchchem. A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.
  • LCGC. System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Pfizer. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • PMC. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma.
  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • MDPI. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Benchchem. A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
  • ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Benchchem. Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Phenomenex. Derivatization for Gas Chromatography.
  • FDA. Q14 Analytical Procedure Development.
  • Academia.edu. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • PubMed. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • FDA. Q2(R2) Validation of Analytical Procedures.
  • Phenomenex. Chiral HPLC Separations.
  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC.
  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PMC. Chiral Drug Analysis in Forensic Chemistry: An Overview.
  • EurekAlert!. Fluorine enables separation-free 'chiral chromatographic analysis'.
  • ResearchGate. Chiral Separation by GC.
  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • MilliporeSigma. Proline Derivatization and Enantioresolution by Chiral GC.
  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.
  • ResearchGate. Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.
  • Sigma-Aldrich. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Semantic Scholar. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River.
  • PMC. Simultaneous Quantitative Determination of Synthetic Cathinone Enantiomers in Urine and Plasma Using GC-NCI-MS.

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Comparative

Stereoelectronic Engineering in Organocatalysis: A Comparative Guide to ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol vs. Prolinol

Organocatalysis has fundamentally transformed asymmetric synthesis, providing metal-free pathways to highly complex chiral molecules. At the heart of this revolution lies L-prolinol and its derivatives, which activate ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Organocatalysis has fundamentally transformed asymmetric synthesis, providing metal-free pathways to highly complex chiral molecules. At the heart of this revolution lies L-prolinol and its derivatives, which activate carbonyl compounds via enamine and iminium ion intermediates. However, the continuous pursuit of higher turnover frequencies (TOF) and stricter stereocontrol has led to the rational design of fluorinated analogues.

This technical guide critically compares the classic prolinol catalyst with its stereoelectronically engineered counterpart, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. By analyzing the causality behind their structural differences, this guide provides researchers with actionable insights for optimizing asymmetric workflows.

Mechanistic Rationale: The Fluorine Gauche Effect

The substitution of a hydrogen atom with fluorine at the C4 position of the pyrrolidine ring is not merely a steric modification; it is a profound stereoelectronic intervention. According to the principles of stereoelectronic theory, the highly polarized C-F bond induces a [1]. This effect arises from the stabilizing hyperconjugative interaction between the adjacent C-H bonding orbital ( σCH​ ) and the C-F antibonding orbital ( σCF∗​ )[1].

This interaction forces the pyrrolidine ring into a highly specific, locked conformation (typically C γ -exo or C γ -endo depending on the relative stereochemistry)[1]. For ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, this conformational rigidity translates to a more highly organized transition state during C-C bond formation, minimizing competing stereochemical pathways and enhancing enantioselectivity[2].

Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen[3]. While this slightly reduces the initial nucleophilicity for enamine formation, it vastly accelerates the hydrolysis step—often the rate-limiting step in enamine catalysis. By making the amine a better leaving group, the fluorinated catalyst prevents "catalyst trapping" (parasitic off-cycle states), thereby increasing the overall reaction rate and turnover frequency[2].

G F_Subst C4-Fluorine Substitution Inductive Inductive Effect (-I) F_Subst->Inductive Gauche Gauche Effect (σ_CH → σ*_CF) F_Subst->Gauche pKa_Drop Lower Amine pKa Inductive->pKa_Drop Ring_Pucker Specific Ring Pucker (Cγ-exo / Cγ-endo) Gauche->Ring_Pucker Hydrolysis Faster Enamine Hydrolysis (Increased TOF) pKa_Drop->Hydrolysis Stereo Rigid Transition State (Higher Enantioselectivity) Ring_Pucker->Stereo

Causality map of stereoelectronic and inductive effects induced by C4-fluorination.

Comparative Performance Metrics

To objectively evaluate the two catalysts, we must look at how their intrinsic physicochemical properties dictate their macroscopic performance in the laboratory.

MetricProlinol((2R,4S)-4-Fluoropyrrolidin-2-yl)methanolMechanistic Causality
Amine pKa ~10.4~8.7Inductive electron-withdrawing effect (-I) of the C4-fluorine atom lowers basicity[3].
Ring Conformation Flexible (Rapid interconversion)Locked (Strongly biased pucker)Stereoelectronic fluorine gauche effect ( σCH​→σCF∗​ ) dictates a rigid geometry[1].
Enamine Hydrolysis Rate Moderate (Prone to trapping)FastLower basicity makes the amine a better leaving group during product release[2].
Stereoselectivity (ee) Good (80-90%)Excellent (>95%)The locked ring pucker provides a more rigid, highly organized transition state[2].
Catalyst Loading 10 - 20 mol%5 - 10 mol%Accelerated turnover frequency (TOF) due to faster hydrolysis allows for lower loading[2].

Experimental Protocols: Self-Validating Asymmetric Michael Addition

To empirically compare the catalytic efficiency and stereocontrol of prolinol vs. ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, we utilize a standardized, self-validating protocol: the asymmetric Michael addition of aldehydes to nitroalkenes.

Why is this self-validating? The reaction generates two adjacent stereocenters. The diastereomeric ratio (syn/anti) and enantiomeric excess (ee) of the isolated product serve as direct, quantifiable readouts of the catalyst's ability to maintain a rigid transition state. A drop in ee indicates conformational floppiness, directly validating the stereoelectronic hypothesis.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation & Enamine Formation

  • Action: In a dry reaction vial under an argon atmosphere, dissolve 1.0 mmol of the aldehyde substrate and 0.05 mmol (5 mol%) of the chosen organocatalyst in 2.0 mL of anhydrous dichloromethane (DCM). Stir for 10 minutes at room temperature.

  • Causality: Argon prevents the oxidative degradation of the aldehyde. The 5 mol% loading is deliberately chosen to be low to stress-test the turnover frequency (TOF) of both catalysts. At this stage, the aldehyde condenses with the secondary amine to form the active enamine intermediate.

Step 2: Electrophile Introduction

  • Action: Lower the reaction temperature to 0 °C using an ice bath. Slowly add 1.1 mmol of the nitroalkene (e.g., trans- β -nitrostyrene) dropwise over 10 minutes.

  • Causality: The dropwise addition at a lowered temperature minimizes background racemic pathways and prevents exothermic runaway. This ensures that C-C bond formation is strictly controlled by the chiral environment of the catalyst.

Step 3: Reaction Monitoring

  • Action: Monitor the reaction via TLC or GC-MS until the nitroalkene is fully consumed.

  • Causality: The time to completion directly measures the enamine hydrolysis rate. The fluorinated catalyst typically reaches completion 2-3 times faster due to its lower pKa, which accelerates product release and prevents the catalyst from stalling in the iminium state[2].

Step 4: Quenching and Hydrolysis

  • Action: Quench the reaction with 2.0 mL of saturated aqueous NH 4​ Cl and stir vigorously for 15 minutes. Extract the organic layer with DCM (3 x 5 mL), dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality: The mildly acidic NH 4​ Cl ensures the complete hydrolysis of any lingering enamine/iminium intermediates, releasing the final product and preventing yield loss.

Step 5: Isolation and Validation

  • Action: Purify the crude mixture via flash column chromatography. Determine the diastereomeric ratio (dr) via 1 H NMR of the crude mixture and the enantiomeric excess (ee) via chiral stationary phase HPLC.

  • Causality: Comparing the HPLC chromatograms of the prolinol-catalyzed vs. 4-F-prolinol-catalyzed products self-validates the structural theory: the fluorinated catalyst will exhibit a significantly sharper, singular peak (higher ee) due to its locked C γ -exo conformation[1].

G Cat Organocatalyst (Prolinol / 4-F-Prolinol) Iminium Iminium Ion Intermediate Cat->Iminium Sub1 Aldehyde Substrate Sub1->Iminium Enamine Enamine Intermediate (Conformationally Locked by F) Iminium->Enamine -H2O CC_Bond C-C Bond Formation (Stereo-determining Step) Enamine->CC_Bond Electrophile Electrophile (e.g., Nitroalkene) Electrophile->CC_Bond Hydrolysis Hydrolysis (Accelerated by 4-F due to lower pKa) CC_Bond->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product Chiral Product Hydrolysis->Product

Enamine activation cycle highlighting the kinetic advantages of 4-fluoroprolinol.

References

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diastereodivergent Access to Syn and Anti 3,4-Substituted β-Fluoropyrrolidines: Enhancing or Reversing Substrate Preference Organic Letters (ACS Publications) URL:[Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol vs. Structural Analogs

Executive Summary The incorporation of fluorine into pyrrolidine scaffolds is a cornerstone strategy in modern medicinal chemistry, frequently utilized to modulate basicity, enhance metabolic stability, and dictate rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into pyrrolidine scaffolds is a cornerstone strategy in modern medicinal chemistry, frequently utilized to modulate basicity, enhance metabolic stability, and dictate rigid ring conformations via stereoelectronic effects[1]. ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a critical building block for advanced therapeutics, including Pan-Trk and dipeptidyl peptidase (DPP) inhibitors[2].

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) professionals, accurately characterizing this molecule and its metabolites via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) requires a deep understanding of how halogenation alters gas-phase dissociation pathways. This guide provides an objective, data-supported comparison of the fragmentation patterns of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol against its non-fluorinated and difluorinated alternatives.

Mechanistic Rationale: The Impact of Fluorination on Gas-Phase Chemistry

The fragmentation of aliphatic cyclic amines is traditionally dominated by the cleavage of functional groups that can form stable neutral leaving groups (e.g., H₂O, NH₃). However, the introduction of a fluorine atom at the C4 position fundamentally rewires the molecule's collision-induced dissociation (CID) behavior due to two primary factors:

  • Inductive Basicity Modulation: The strong electron-withdrawing nature of the fluorine atom reduces the proton affinity of the pyrrolidine nitrogen[3]. Upon ESI protonation, the localized charge distribution alters the transition state energies required for bond cleavage.

  • The Gauche Effect & Ring Puckering: In the (2R,4S) stereoisomer, the C–F bond orients antiperiplanar to adjacent C–H bonds due to the gauche effect, locking the pyrrolidine ring into a specific pucker (typically Cγ-exo)[1]. Under collisional activation, this rigid geometry stereoelectronically favors the elimination of hydrogen fluoride (HF, -20 Da) to form a stable, conjugated pyrroline cation. This pathway aggressively competes with the standard loss of water (-18 Da) typically observed in non-fluorinated prolinol derivatives[4].

Comparative Fragmentation Analysis

To contextualize the performance and analytical signature of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol, we compare it against the baseline non-fluorinated analog (Prolinol) and the highly substituted gem-difluoro analog.

Quantitative Fragmentation Summary
CompoundStructural ModificationPrecursor Ion [M+H]⁺Primary Neutral Losses (CID)Diagnostic Product IonsFragmentation Causality
Pyrrolidin-2-ylmethanol (Prolinol) Base structure (Non-fluorinated)m/z 102.09-18 Da (H₂O)m/z 84, 71Unhindered loss of H₂O from the hydroxymethyl group, forming a highly stable bicyclic or iminium ion[4].
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Mono-fluorination at C4m/z 120.08-20 Da (HF), -18 Da (H₂O)m/z 100, 102, 82Inductive effect weakens the C-F bond under CID; gauche effect dictates ring pucker, promoting competitive HF elimination alongside H₂O loss[1].
(4,4-Difluoropyrrolidin-2-yl)methanol Gem-difluorination at C4m/z 138.07-20 Da (HF), -40 Da (2 × HF)m/z 118, 98Extreme electron withdrawal biases fragmentation heavily toward sequential HF losses, suppressing the relative abundance of H₂O loss[3].

Logical Relationships & Fragmentation Pathways

The following diagram maps the competitive gas-phase dissociation pathways for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol under standard HCD (Higher-energy Collisional Dissociation) conditions.

MS_Fragmentation M Precursor Ion [M+H]⁺ m/z 120.08 M_H2O Water Loss [M+H - H₂O]⁺ m/z 102.07 M->M_H2O -18 Da (-H₂O) M_HF HF Elimination [M+H - HF]⁺ m/z 100.08 M->M_HF -20 Da (-HF) M_H2O_HF Dual Elimination [M+H - H₂O - HF]⁺ m/z 82.07 M_H2O->M_H2O_HF -20 Da (-HF) M_HF->M_H2O_HF -18 Da (-H₂O)

Proposed ESI-MS/MS collision-induced dissociation pathways for 4-fluoropyrrolidin-2-ylmethanol.

Experimental Protocol: Self-Validating High-Resolution ESI-MS/MS Workflow

A common analytical pitfall when characterizing fluorinated aliphatic alcohols is distinguishing between the loss of H₂O (-18.01 Da) and HF (-20.01 Da) on low-resolution instruments, or misassigning sequential losses. To ensure absolute trustworthiness, the following protocol utilizes a Hydrogen/Deuterium (H/D) exchange self-validation system .

By exchanging labile protons (–OH, –NH) with deuterium, the loss of water shifts from -18 Da (H₂O) to -20 Da (D₂O). High-Resolution Mass Spectrometry (HRMS) is then used to resolve the isobaric difference between D₂O loss (20.027 Da) and HF loss (20.006 Da).

Step-by-Step Methodology
  • Sample Preparation (Native): Dissolve 1.0 mg of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol reference standard in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Sample Preparation (H/D Exchange): Dissolve 1.0 mg of the standard in 1.0 mL of MeOD:D₂O (50:50, v/v) containing 0.1% Deuterated Formic Acid (DCOOD). Incubate at room temperature for 30 minutes to ensure complete exchange of the amine and hydroxyl protons.

  • Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 2.1 × 100 mm, 1.7 µm). Run an isocratic elution at 0.3 mL/min using 80% Acetonitrile / 20% 10 mM Ammonium Formate (pH 3.0) to retain the highly polar small molecule.

  • ESI-HRMS/MS Acquisition:

    • Source: ESI Positive mode; Capillary Voltage 3.0 kV; Probe Temp 300°C.

    • Analyzer: Orbitrap or Q-TOF set to a resolving power of ≥60,000 (at m/z 200).

    • Fragmentation: Isolate the native precursor (m/z 120.08) and the deuterated precursor (m/z 123.10). Apply a Normalized Collision Energy (NCE) ramp of 15–35 eV in the HCD cell.

  • Data Validation: Analyze the MS/MS spectra of the deuterated sample. Confirm the presence of the exact mass loss of 20.006 Da (HF) versus 20.027 Da (D₂O) to definitively map the lineage of the m/z 82 (native) / m/z 83 (deuterated) product ions.

MS_Workflow Prep Sample Prep Native vs. D₂O Exchange LC HILIC Separation Isocratic Elution Prep->LC ESI ESI(+) Protonation/Deuteration LC->ESI CID HCD Fragmentation NCE 15-35 eV ESI->CID HRMS Orbitrap Detection Resolution >60,000 CID->HRMS

Self-validating high-resolution LC-MS/MS workflow using H/D exchange.

Conclusion

The substitution of hydrogen for fluorine at the C4 position of prolinol derivatives drastically shifts the gas-phase fragmentation landscape. While non-fluorinated prolinol fragments almost exclusively via water loss, ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol exhibits a highly competitive HF elimination pathway driven by stereoelectronic gauche effects and inductive basicity shifts. Understanding these specific MS/MS signatures is critical for the accurate structural elucidation of novel fluorinated therapeutics and their downstream metabolites.

References

  • [1] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. National Institutes of Health (PMC). Available at:[Link]

  • [3] Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. PubMed. Available at: [Link]

  • [2] Process Development for the Manufacture of a Topical Pan-Trk Inhibitor Incorporating Decarboxylative sp2–sp3 Cross-Coupling. ACS Publications. Available at:[Link]

  • [4] HR-ESIMS/MS fragmentation of 1 observed for m/z 770.53 [M + H]+. ResearchGate. Available at: [Link]

Sources

Comparative

Validating stereochemical purity of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol batches

Validating the Stereochemical Purity of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: A Comparative Analytical Guide ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a highly privileged chiral building block in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Stereochemical Purity of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: A Comparative Analytical Guide

((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is a highly privileged chiral building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics and kinase inhibitors. The introduction of the highly electronegative fluorine atom at the C4 position fundamentally alters the pyrrolidine ring's conformation (via the stereoelectronic gauche effect) and modulates the basicity of the adjacent amine. Because this molecule possesses two stereocenters—yielding four possible stereoisomers—ensuring high enantiomeric excess (ee) and diastereomeric excess (de) is paramount. Even trace stereochemical impurities can drastically derail structure-activity relationships (SAR) and alter pharmacokinetic profiles [1].

This guide objectively compares the three leading analytical modalities for validating the stereochemical purity of this scaffold, providing researchers with the causal reasoning and self-validating protocols necessary to ensure absolute batch integrity.

Mechanistic Comparison of Analytical Modalities

Chiral Supercritical Fluid Chromatography (SFC) vs. Chiral HPLC

For polar, basic heterocycles like fluoropyrrolidines, Chiral SFC has largely eclipsed traditional normal-phase HPLC [2]. The causality behind this shift lies in fluid dynamics: supercritical CO₂ possesses higher diffusivity and lower viscosity than standard liquid mobile phases (such as hexane/isopropanol). This allows for flow rates up to five times faster without prohibitive column backpressure, resulting in sharper peaks and superior resolution of closely eluting diastereomers.

Furthermore, Chiral SFC is highly tunable. By adding a basic modifier to the co-solvent, analysts can actively suppress secondary interactions between the basic pyrrolidine nitrogen and the chiral stationary phase, eliminating the peak tailing that notoriously plagues HPLC analyses of amines.

F NMR via Mosher's Ester Derivatization

While chromatography relies on physical separation, Mosher's ester analysis leverages chemical shift anisotropy [3]. By reacting the primary alcohol (C2-methanol) with enantiopure α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), diastereomeric esters are formed. The phenyl ring of the MTPA group creates a magnetic shielding cone that differentially impacts the spatial environment of the pyrrolidine ring depending on the substrate's absolute configuration.

Because the 19 F nucleus has a 100% natural abundance, a wide chemical shift range, and zero background signal in standard organic matrices, 19 F NMR provides an exceptionally sensitive, baseline-resolved method for quantifying ee without the need for specialized chiral columns.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each technique when applied to fluorinated amino alcohols.

Analytical ParameterChiral SFCChiral HPLC 19 F NMR (Mosher's Ester)
Primary Separation Mechanism Supercritical fluid partitioningLiquid-solid partitioningChemical shift anisotropy ( Δδ )
Typical Run Time 3–8 minutes15–45 minutes~2 hours (includes derivatization)
Resolution ( Rs​ ) High ( Rs​ > 2.0 typical)Moderate to HighInfinite (Baseline-separated signals)
Sensitivity Limit (LOD) ~0.1% area~0.1% area~1.0% integration limit
Solvent Consumption Low (Recycled CO₂)High (Hexane/IPA/EtOH)Very Low (Deuterated solvents)
Optimal Use Case High-throughput batch releaseLegacy method transferAbsolute configuration / Orthogonal proof

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical workflows must be self-validating. The following protocols detail not just the how, but the why behind critical experimental choices.

Protocol A: High-Throughput Chiral SFC Analysis

Causality Focus: Modifying the mobile phase to prevent peak tailing.

  • Sample Preparation: Dissolve the ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol batch in LC-MS grade Methanol to a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Before analyzing the unknown batch, inject a synthetic mixture of all four stereoisomers (racemic diastereomers). Why? This proves that the chosen column and gradient can baseline-resolve all possible impurities ( Rs​ > 1.5), ensuring that a single peak in the actual batch is truly a single isomer, not a co-elution.

  • Column Selection: Amylose-based chiral stationary phase (e.g., Chiralpak IC, 4.6 × 250 mm, 5 µm).

  • Mobile Phase: Isocratic 80% CO₂ / 20% Methanol containing 0.2% Diethylamine (DEA). Why DEA? The basic modifier masks residual acidic silanol groups on the stationary phase. Without it, the secondary amine of the pyrrolidine would undergo strong ionic interactions, leading to severe peak tailing and artificial integration errors.

  • Detection & Integration: Monitor via UV (210 nm) or inline MS. Calculate ee and de via relative peak area integration.

Protocol B: Mosher's Derivatization & 19 F NMR Analysis

Causality Focus: Preventing kinetic resolution artifacts.

  • Amine Protection: Starting with N-Boc-((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is required. Why? Leaving the secondary amine unprotected will result in competitive N-acylation alongside O-acylation, creating a complex mixture of amides and esters that ruins NMR interpretation.

  • Parallel Derivatization (Self-Validation): Divide the sample into two vials. React Vial 1 with excess (R)-MTPA-Cl and Vial 2 with excess (S)-MTPA-Cl in the presence of Pyridine and DMAP (in CH₂Cl₂). Why both? Relying on a single derivatization risks inaccuracies due to kinetic resolution—where one enantiomer reacts faster than the other. Preparing both derivatives and mapping the Δδ values confirms complete conversion and true stereochemical representation.

  • Workup: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and dry over Na₂SO₄. Evaporate to yield the crude Mosher's esters.

  • NMR Acquisition: Dissolve in CDCl₃. Acquire a 19 F NMR spectrum at 376 MHz (or higher) with proton decoupling.

  • Data Analysis: The C4-fluorine will appear as a distinct multiplet. Any enantiomeric impurity (e.g., the 2S,4R isomer) will present a secondary 19 F signal shifted by 0.1 to 0.5 ppm. Integrate the signals to determine the exact ee.

Workflow Visualization

G A N-Boc-((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol Batch Sample C Chiral SFC Analysis (CO2 / MeOH + DEA) A->C Direct Injection D Mosher's Derivatization & 19F NMR Analysis A->D O-Acylation B Racemic/Diastereomeric Reference Standards B->C Baseline Prep B->D Signal Mapping E Chromatographic Resolution (Rs > 1.5) C->E F Chemical Shift Anisotropy (Δδ Integration) D->F G Validated Stereochemical Purity (>99% ee / >99% de) E->G Orthogonal Agreement F->G Orthogonal Agreement

Orthogonal workflow for validating the stereochemical purity of fluorinated pyrrolidines.

References

  • Enantioselective Construction of Tertiary Fluoride Stereocenters by Organocatalytic Fluorocyclization. Journal of the American Chemical Society.[Link]

  • Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation. Organic Process Research & Development.[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. Our commitment is to furnish...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol. Our commitment is to furnish you with in-depth technical guidance that extends beyond the product itself, ensuring the highest standards of laboratory safety and operational integrity. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling fluorinated heterocyclic compounds.

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Skin Irritation: May cause irritation upon contact with the skin.[1]

  • Eye Irritation: Poses a risk of serious eye irritation.[1]

  • Inhalation: Harmful if inhaled, potentially causing respiratory tract irritation.[4][5]

  • Ingestion: May be harmful if swallowed.[6]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol.

Protection Type Standard Handling Large Spill / High Exposure Potential
Eye/Face Safety glasses with side-shields or chemical splash goggles.[7]Chemical splash goggles and a face shield.[3][8]
Hand Chemical-resistant gloves (e.g., nitrile rubber).[2]Double gloving with a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty chemically resistant outer gloves.[8]
Body Laboratory coat.[2]A full protective suit or chemical-resistant apron over a lab coat.[7][9]
Respiratory Not typically required with adequate engineering controls.A NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7][10]
Footwear Closed-toe shoes.[2]Chemical-resistant boots.[11]

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust protection.[1] A face shield in high-risk scenarios protects the entire face from splashes.[3][8]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[12] For more significant exposure risks, a two-layer glove system provides enhanced protection.[8]

  • Body Protection: A standard lab coat protects against minor spills.[2] For larger quantities or in the event of a spill, a chemical-resistant apron or suit is necessary to prevent skin contact.[7][9]

  • Respiratory Protection: While engineering controls are the primary defense against inhalation hazards, a respirator is a critical secondary measure in case of control failure or during spill cleanup.[7][10]

Safe Handling and Operational Plan

A systematic approach to handling ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is essential for minimizing risk.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2]

  • Ventilation: Ensure the laboratory is well-ventilated.[7]

  • Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[6][9]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent material to contain any potential spills.

  • Weighing and Transferring: When weighing the solid compound, do so in the fume hood to avoid inhalation of any dust particles. Use non-sparking tools if the compound is dissolved in a flammable solvent.[6][13]

  • Dissolving: If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: For any reactions involving this compound, use appropriate glassware and ensure the setup is secure within the fume hood.

  • Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.[5][9]

Spill and Emergency Procedures
  • Minor Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[4][7]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]

    • Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse.[2]

  • Major Spills:

    • Evacuate the area immediately.[13]

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[7]

Disposal Plan

Proper disposal of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Halogenated Organic Waste: Due to its fluorinated nature, all waste containing this compound must be segregated as halogenated organic waste.[2] Do not mix it with non-halogenated chemical waste.[2]

  • Waste Streams: This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.[2]

  • Container: Collect all waste in a designated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure lid.[2]

Labeling and Storage
  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, concentration, and associated hazards.[7]

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from heat and incompatible materials.[2] Secondary containment should be used to prevent spills.[2]

Final Disposal
  • EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]

  • Incineration: High-temperature incineration is the generally accepted method for the destruction of fluorinated organic compounds.[2]

  • Drain Disposal: Do not dispose of this compound down the drain.[7][14]

Visual Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_dissolve Dissolving handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon disp_segregate Segregate Halogenated Waste handle_reaction->disp_segregate cleanup_wash Wash Hands cleanup_decon->cleanup_wash disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_contact Contact EHS for Pickup disp_store->disp_contact

Caption: Workflow for safe handling and disposal.

References

  • Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, April 27).
  • Safe Handling and Disposal of 2-Pyrrolidinone: A Guide for Laboratory Professionals - Benchchem. (2025, December).
  • [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride — Chemical Substance Information. (n.d.).
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • Pyrrolidine - HAZARD SUMMARY. (1999, July).
  • SAFETY DATA SHEET - Methanex. (2023, February 9).
  • Pyrrolidine - Apollo Scientific. (2022, September 16).
  • Methanol SDS. (2007, November 12).
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India. (n.d.).
  • Safety Data Sheet - SPS | Solvents & Petroleum Service, Inc. (2015, June 1).
  • Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).

Sources

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